molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B079525
CAS No.: 34486-23-2
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQAXQASINAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553846
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34486-23-2
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloro-4-(trifluoromethyl)pyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic considerations, and potential applications of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorine atom impart unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1][2][3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H4ClF3N2[4][5][6]
Molecular Weight 196.56 g/mol [4][6][7]
Monoisotopic Mass 196.0015103 Da[4][6]
CAS Number 34486-23-2[4][5][7]
Topological Polar Surface Area 38.9 Ų[4][6]
Complexity 161[4][6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]

Synthetic Protocols

The synthesis of substituted aminopyridines often involves nucleophilic aromatic substitution or amination of a corresponding chlorinated precursor. While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a generalizable approach can be inferred from the synthesis of similar compounds, such as 2-Amino-4-(trifluoromethyl)pyridine.

General Experimental Protocol: Amination of a Dichlorinated Pyridine Precursor

This protocol is a representative example based on the synthesis of a structurally related compound and can be adapted for the target molecule.

  • Reaction Setup : In a high-pressure autoclave, combine the dichlorinated pyridine precursor (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) with a solvent such as tetrahydrofuran (THF).

  • Amination : Introduce an ammonia source, such as a 28% aqueous ammonia solution.

  • Heating and Pressurization : Seal the autoclave and heat the mixture to a specified temperature (e.g., 150°C) with constant stirring for several hours (e.g., 6 hours). The internal pressure will increase during the reaction.

  • Cooling and Workup : After the reaction is complete, cool the autoclave to room temperature. The resulting product can then be isolated.

  • Purification : The crude product is typically purified by recrystallization or column chromatography to yield the desired aminopyridine.

Application in Drug Discovery: Kinase Inhibition

Trifluoromethylpyridine derivatives are of significant interest in drug development, particularly for their use as kinase inhibitors in oncology.[1] The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate. The diagram below illustrates a hypothetical signaling pathway where a drug derived from a trifluoromethylpyridine scaffold inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation DownstreamProtein Downstream Protein KinaseB->DownstreamProtein Phosphorylation Drug Pyridinamine-based Inhibitor Drug->KinaseB Inhibition TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Translocation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Gene Expression

Caption: Hypothetical kinase inhibition pathway by a pyridinamine-based drug.

Experimental Workflow: Compound Analysis

The structural confirmation and purity assessment of this compound would typically involve a series of analytical techniques. The following diagram outlines a standard workflow for the analysis of a synthesized organic compound.

G Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC, LC-MS) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_ID->NMR MS Mass Spectrometry (MS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR Final Confirmed Structure & Purity Structure_ID->Final

Caption: Analytical workflow for compound characterization.

References

Solubility of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide addresses the solubility of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive overview of its known properties and outlines standardized experimental protocols for determining its solubility in a range of organic solvents. Detailed methodologies for gravimetric and chromatographic techniques are presented to enable researchers to generate reliable and reproducible solubility data.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating stable and bioavailable drug products.

Currently, there is a notable lack of publicly available, experimentally determined solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine these crucial parameters in their own laboratories.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClF₃N₂[1][2]
Molecular Weight 196.56 g/mol [1][2]
CAS Number 34486-23-2[1]
Appearance Solid (form may vary)General knowledge
Melting Point Not available
Boiling Point 252.2 °C at 760 mmHg[3]
Calculated Water Solubility 1.1 g/L (at 25 °C)[4]

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of quantitative solubility data for this compound in organic solvents. The only available data point is a calculated water solubility value.

Table 2: Known Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Method
Water251.1Calculated

The absence of experimental data underscores the importance of the standardized protocols provided in the following sections.

Experimental Protocols for Solubility Determination

To address the existing data gap, this section provides detailed and adaptable experimental protocols for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

General Workflow for Solubility Determination

The overall process for determining the solubility of the target compound is illustrated in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess 6-Chloro-4- (trifluoromethyl)pyridin-2-amine mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48h) mix->agitate settle Allow undissolved solid to settle agitate->settle supernatant Withdraw an aliquot of the clear supernatant settle->supernatant filter Filter through a syringe filter (e.g., 0.22 µm PTFE) supernatant->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric Method 1 spectro Spectroscopic/Chromatographic Method: Dilute and analyze (UV-Vis, HPLC) filter->spectro Method 2 calculate Calculate solubility (e.g., in g/L or mg/mL) gravimetric->calculate spectro->calculate

Figure 1: Experimental workflow for solubility determination.
Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

  • Evaporating dish or pre-weighed vials (for gravimetric method)

  • Vacuum oven or nitrogen stream evaporator (for gravimetric method)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic method)

Procedure: Preparation of Saturated Solution
  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid after equilibration is crucial.

  • Accurately add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Procedure: Sample Collection and Preparation
  • After equilibration, cease agitation and allow the solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

Quantification Method 1: Gravimetric Analysis

The gravimetric method is a straightforward technique for determining solubility.

  • Weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, weigh the vial containing the dried solid residue.

  • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

  • The solubility can then be calculated by dividing the mass of the solute by the volume of the supernatant taken.

Quantification Method 2: Spectroscopic/Chromatographic Analysis

For higher accuracy and sensitivity, especially for poorly soluble compounds, UV-Vis spectrophotometry or HPLC is recommended.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

  • Sample Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same method as the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Conclusion

While there is a significant gap in the publicly available solubility data for this compound in organic solvents, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectroscopic/chromatographic analysis, scientists in drug discovery and development can obtain reliable and reproducible solubility data. This will facilitate the optimization of synthetic and purification processes, as well as the development of effective formulations for this important chemical intermediate. The provided workflow and methodologies are intended to serve as a valuable resource for the scientific community, promoting a deeper understanding of the physicochemical properties of this compound.

References

A Technical Guide to 6-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Key Intermediate in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a critical heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent multi-kinase inhibitors. Its strategic importance is underscored by its incorporation into the structure of clinically approved anticancer agents such as Sorafenib and Regorafenib. These drugs are pivotal in the treatment of various malignancies, including renal cell carcinoma, hepatocellular carcinoma, and metastatic colorectal cancer. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of its chemical and safety data. Furthermore, this document elucidates the mechanism of action of its derivatives, detailing their inhibitory effects on key signaling pathways implicated in tumorigenesis, namely the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its chemical structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 34486-23-2[2]
Molecular Formula C₆H₄ClF₃N₂[2]
Molecular Weight 196.56 g/mol [2]
Appearance White to light yellow powder/crystalsChemicalBook
Storage Temperature 2–8 °C, under inert gasChemicalBook
XLogP3-AA 2.4[2]
Topological Polar Surface Area 38.9 Ų[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. A common and efficient method involves the selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine

This two-step process involves an initial amination followed by a dehalogenation.[3]

Step 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

  • Heat the mixture to 150°C with stirring and maintain for approximately 6 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reactor to room temperature.

  • The resulting product, 2-Amino-6-chloro-4-(trifluoromethyl)pyridine, can be isolated and purified by standard procedures such as extraction and crystallization.

Step 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (if desired, as a related compound)

  • To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).

  • Pressurize the autoclave with hydrogen gas up to 2.0 MPa.

  • Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.

  • Cool the pressure reactor to 30-40°C and filter the contents through Celite.

  • Add water to the filtrate and extract three times with ethyl acetate.

  • Wash the combined organic layers with saturated saline and dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from n-hexane to yield 2-Amino-4-(trifluoromethyl)pyridine as a white crystal.

Note: For the synthesis of derivatives that retain the 6-chloro substituent, Step 2 is omitted.

G start 2,6-dichloro-4-(trifluoromethyl)pyridine intermediate This compound start->intermediate Aqueous Ammonia, THF 150°C, 6h

Caption: Synthetic route to this compound.

Applications in Drug Development: A Precursor to Kinase Inhibitors

The primary application of this compound in drug development is as a key building block for the synthesis of multi-kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino groups provide reactive handles for further chemical modifications. This scaffold is central to the structure of Sorafenib and Regorafenib, both of which are orally active inhibitors of several protein kinases involved in tumor progression and angiogenesis.

Synthesis of Sorafenib and Regorafenib Analogs

The synthesis of Sorafenib and Regorafenib involves the coupling of a substituted picolinamide with a phenylurea moiety. This compound serves as a precursor to the 4-chloro-3-(trifluoromethyl)phenyl isocyanate or related amine fragment that forms the core of these drugs.

G start This compound (or related precursors) intermediate1 Substituted Phenylurea Moiety start->intermediate1 Further functionalization final_drug Sorafenib / Regorafenib intermediate1->final_drug Coupling Reaction intermediate2 Substituted Picolinamide Moiety intermediate2->final_drug Coupling Reaction

Caption: General synthetic logic for Sorafenib and Regorafenib.

Mechanism of Action of Derivatives

Derivatives of this compound, such as Sorafenib and Regorafenib, function as multi-kinase inhibitors, targeting both receptor tyrosine kinases (RTKs) on the cell surface and intracellular serine/threonine kinases.

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of VEGFRs blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR-β): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[4]

  • Raf kinases (C-Raf, B-Raf, and mutant B-Raf): These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[4]

  • Kit and RET: These RTKs are implicated in the pathogenesis of various cancers.

Signaling Pathways Modulated by Derivatives

The inhibition of the aforementioned kinases by derivatives of this compound leads to the downregulation of two critical signaling pathways in cancer:

  • The Ras-Raf-MEK-ERK Pathway: This pathway is a major driver of cell proliferation, differentiation, and survival. By inhibiting Raf kinases, drugs like Sorafenib and Regorafenib can block downstream signaling to MEK and ERK, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Sorafenib / Regorafenib (derived from this compound) Inhibitor->Raf Inhibition

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[1][5][6][7][8] While not direct inhibitors of PI3K or Akt, the upstream inhibition of RTKs by Sorafenib and Regorafenib can lead to reduced activation of this pathway. Some derivatives of the broader 2-amino-4-(trifluoromethyl)pyridine class, such as Bimiralisib, are direct inhibitors of PI3K and mTOR.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Sorafenib / Regorafenib (derived from this compound) Inhibitor->RTK Inhibition

Caption: Downregulation of the PI3K/Akt/mTOR signaling pathway.

Quantitative Biological Data

The following table summarizes the inhibitory activities of Sorafenib and Regorafenib, which are synthesized using intermediates derived from the this compound scaffold.

CompoundTarget KinaseIC₅₀ (nM)Reference
Sorafenib VEGFR-290[4]
B-Raf22[4]
c-Raf6[4]
PDGFR-β57[4]
c-Kit68[4]
Regorafenib VEGFR113[9]
VEGFR24.2[9]
VEGFR346[9]
PDGFRβ22[9]
Kit7[9]
RET1.5[9]
Raf-12.5[9]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against specific kinases.

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf)

  • Kinase substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[2]

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its utility as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights the significance of the trifluoromethylpyridine scaffold in modern drug design. The ability of its derivatives to potently inhibit key kinases in the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways provides a clear mechanism for their anticancer activity. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals dedicated to the discovery and development of novel therapeutics. Further exploration of derivatives of this scaffold holds promise for the generation of next-generation kinase inhibitors with improved efficacy and selectivity profiles.

References

An In-depth Technical Guide to the Safety and Hazards of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this chemical and to provide guidance on its safe handling, storage, and disposal.

Chemical and Physical Properties

This compound is a solid, typically appearing as white crystals, with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[1][2] It is recommended to be stored under an inert gas, such as nitrogen or argon, at temperatures between 2 and 8 °C.[2]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2][3]

GHS Classification Summary:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning[2][3]

Hazard Statements: [1][2][3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Toxicological Data

Table of Acute Toxicity Data for Structurally Similar Compounds:

CompoundTestSpeciesRouteValueReference
2-Fluoro-6-(trifluoromethyl)pyridineLD50RatOral500 mg/kg[4]
2-Fluoro-6-(trifluoromethyl)pyridineLD50RatDermal>2500 mg/kg[4]
2-Fluoro-6-(trifluoromethyl)pyridineLC50RatInhalation3075 ppm (male)[4]
2,3-Dichloro-5-(trifluoromethyl)pyridineLD50RatOral>500 - <1000 mg/kg[5]
2,3-Dichloro-5-(trifluoromethyl)pyridineLD50RabbitDermal>2000 mg/kg[5]

Experimental Protocols for Hazard Assessment

The toxicological evaluation of chemicals like this compound typically follows standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity. The test substance is administered in a stepwise procedure to groups of three fasted female rats at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The absence or presence of compound-related mortality in a group determines the next step. Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A post-mortem gross necropsy is performed on all animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

The test substance is applied to a small, shaved area of the skin of rats (at least 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Rats are exposed to the test substance, typically as a dust or aerosol, in a whole-body inhalation chamber for a standard duration of 4 hours. The concentration of the test substance in the air is monitored. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. Body weights are recorded, and a full necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A single dose of the test substance is applied to a small area of the skin of an albino rabbit, with an untreated area serving as a control. The exposure duration is typically 4 hours. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The reversibility of any observed skin reactions is assessed over a period of 14 days.[7][8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is observed for up to 21 days.[9]

Potential Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound have not been extensively studied. However, the toxicity of halogenated and trifluoromethyl-substituted aromatic compounds can be attributed to several factors. The trifluoromethyl group is strongly electron-withdrawing, which can influence the metabolic pathways and reactivity of the molecule.[10][11]

The presence of a chlorine atom and an amino group on the pyridine ring can lead to the formation of reactive metabolites upon biotransformation in the body. These reactive intermediates can potentially bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.

A plausible general workflow for the assessment of chemical hazards, including that of this compound, is depicted below.

Hazard_Assessment_Workflow cluster_Data_Collection Data Collection & Analysis cluster_In_Vitro In Vitro Testing cluster_In_Vivo In Vivo Testing (if necessary) cluster_Risk_Assessment Risk Assessment & Management A Literature Search & Existing Data Review I Hazard Identification A->I B Physicochemical Properties B->I C In Silico Toxicology Prediction C->I D Cytotoxicity Assays D->I E Genotoxicity Assays E->I F Skin & Eye Irritation/ Corrosion Models F->I G Acute Toxicity Studies (Oral, Dermal, Inhalation) J Dose-Response Assessment G->J H Skin & Eye Irritation/ Corrosion Studies H->J I->J L Risk Characterization J->L K Exposure Assessment K->L M Classification & Labeling (GHS) L->M N Safety Data Sheet (SDS) Generation M->N

References

literature review of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and metabolic stability to derivative compounds. This makes it a valuable building block for developing novel kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the reaction pathway.

Primary Synthesis Pathway: Selective Amination

The most prominently documented method for synthesizing this compound is through the selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms is displaced by an amino group. The reaction is typically performed using aqueous ammonia in an autoclave under elevated temperature and pressure.

G reactant 2,6-dichloro-4-(trifluoromethyl)pyridine product This compound reactant->product 150°C, ~5-15 hours reagents Aqueous Ammonia (NH₃·H₂O) THF (Solvent)

Caption: Synthesis via selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine.

Quantitative Data Summary

The following table summarizes the quantitative data from a key patent detailing the synthesis. The reaction involves the conversion of 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF) to 2-amino-6-chloro-4-(trifluoromethyl)pyridine (referred to as 2,6,4-ACTF in the source).

ParameterValueReference
Starting Material2,6-dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF)[1]
Reagent28% Ammonia Water[1]
SolventTetrahydrofuran (THF) or None[1]
Molar Ratio (Ammonia:DCTF)~9.6 : 1[1]
Temperature150 °C[1]
Reaction Time~5 hours (with THF), ~15 hours (without THF)[1]
PressureNot specified (autoclave)[1]
YieldNot explicitly stated for the intermediate, but the subsequent product was obtained in good yield, implying high conversion in this step.[1]

Detailed Experimental Protocol

This section provides a detailed experimental methodology for the synthesis of this compound, adapted from the literature.[1] This protocol describes the formation of the target compound as a stable intermediate.

Materials:

  • 2,6-dichloro-4-(trifluoromethyl)pyridine (5 g, 0.023 moles)

  • 28% Ammonia water (15.3 mL, 0.22 moles)

  • Tetrahydrofuran (THF) (10 mL)

  • Autoclave (100 mL capacity)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Charge a 100 mL autoclave with 5 g (0.023 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 15.3 mL (0.22 moles) of 28% ammonia water, and 10 mL of THF.

  • Seal the autoclave and heat the mixture to 150°C with constant stirring.

  • Maintain the reaction at 150°C for approximately 5 hours.

  • After the reaction period, cool the autoclave to a safe handling temperature (30-40°C).

  • Vent any residual pressure and open the autoclave. The resulting solution contains this compound.

  • For isolation and purification, transfer the reaction solution to a separatory funnel.

  • Add water to the solution and perform an extraction three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved through recrystallization or column chromatography if required.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making substituted pyridines a rich area of investigation for novel drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of substituted pyridines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a significant class of compounds in oncology research, demonstrating potent inhibitory effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted pyridine derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Pyridine-urea hybrid 238bGeneral (NCI 58 cell line panel)3.93 (VEGFR-2 inhibition)[2]
Imidazo[1,2-a]pyridines Compound 13cPC3 (Prostate)5.195[3]
Compound 9MCF-7 (Breast)21.045[3]
Compound 12cHCT116 (Colon)13.575[3]
3-Cyano-2-substituted Pyridines Benzohydrazide derivative 9aVariousGrowth inhibition[4]
Compound 4bA-549 (Lung)0.00803[4]
Compound 4eA-549 (Lung)0.0095[4]
SHP2 Inhibitors Compound C6MV-4-11 (Leukemia)0.0035[5]
Compound 11aBa/F3 cells1.36[6]
VEGFR-2 Inhibitors Pyridine-derived Compound 10HepG2 (Liver)4.25[7]
Pyridine-derived Compound 10VEGFR-2 Enzyme0.12[7]
Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][]

Materials:

  • Substituted pyridine compounds

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Substituted pyridine compounds

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the substituted pyridine compound at various concentrations, the VEGFR-2 enzyme, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step enzymatic reaction that converts ADP to ATP and then measures the ATP level via a luciferase-based luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Signaling Pathways in Cancer Modulated by Substituted Pyridines

Substituted pyridines exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][7][9][16][17] Several pyridine derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Substituted Pyridine (e.g., Pyridine-Ureas) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridines.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway.[5][6] Allosteric inhibitors of SHP2, including some substituted pyridines, stabilize the auto-inhibited conformation of the enzyme.

SHP2_Pathway cluster_receptor Receptor Tyrosine Kinase (RTK) RTK RTK pY Phosphorylated Tyrosine SHP2_inactive SHP2 (Inactive) pY->SHP2_inactive Binds to SH2 domains SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change Grb2 Grb2 SHP2_active->Grb2 Dephosphorylates and activates SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Inhibitor Substituted Pyridine (Allosteric Inhibitor) Inhibitor->SHP2_inactive Stabilizes auto-inhibited state

Caption: Allosteric inhibition of the SHP2 signaling pathway by substituted pyridines.

Antimicrobial Activity of Substituted Pyridines

Substituted pyridines exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial activity.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridine Salts Compound 66S. aureus56 ± 0.5 (% inhibition at 100 µg/mL)
Compound 65E. coli55 ± 0.5 (% inhibition at 100 µg/mL)
Thienyl Substituted Thiazoles Isonicotinic acid hydrazide derivatives 23-27S. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 (µM/mL)
Pyridine-carbonitrile 2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus0.5 - 64
Candida species0.25 - 2
Pyridine-thione Compound 12aE. coli19.5
Compound 12aB. mycoides<4.8
Compound 12aC. albicans<4.8
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Substituted pyridine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform serial twofold dilutions of the substituted pyridine compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening substituted pyridines for antimicrobial activity involves a series of steps from initial synthesis to the determination of their inhibitory potential.

Antimicrobial_Workflow Start Synthesis of Substituted Pyridines Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MIC_Determination->Mechanism_Study MBC_Determination->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: General experimental workflow for antimicrobial screening of substituted pyridines.

Anti-inflammatory Activity of Substituted Pyridines

Substituted pyridines have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted pyridines is often assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured.

CompoundDose (mg/kg)Edema Inhibition (%)Test ModelReference
3-hydroxy-pyridine-4-one derivative A 2067Carrageenan-induced paw edema
3-hydroxy-pyridine-4-one derivative B 400Significant inhibitionCarrageenan-induced paw edema
3-hydroxy-pyridine-4-one derivative C 20058Carrageenan-induced paw edema
Indomethacin (Standard) 1060Carrageenan-induced paw edema
Pyrido[2,3-d]pyrimidine derivative (25) N/A74 (at 1 hour)Carrageenan-induced rat paw oedema
Pyridine carbothioamide R4 N/ASignificant reduction in paw sizeComplete Freund's Adjuvant-induced inflammatory model
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Substituted pyridine compounds

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Indomethacin (as a standard drug)

Procedure:

  • Animal Grouping and Fasting: Group the rats and fast them overnight with free access to water.

  • Compound Administration: Administer the substituted pyridine compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Signaling Pathway in Inflammation Modulated by Substituted Pyridines

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Some substituted pyridines have been shown to inhibit this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Stimulus LPS / TNF-α Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces Inhibitor Substituted Pyridine Inhibitor->IKK Inhibits Inhibitor->NFkB_nucleus Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by substituted pyridines.

Conclusion

Substituted pyridines represent a highly versatile and privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their amenability to chemical modification, underscore their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and insights into the modulation of key signaling pathways provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of substituted pyridines into clinically effective medicines.

References

Methodological & Application

synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine from 2,6-dichloro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)pyridine to synthesize 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. This method utilizes a nucleophilic aromatic substitution reaction with aqueous ammonia under elevated temperature and pressure. The protocol is designed to offer a practical and efficient route to this key building block, which is valuable in the development of novel pharmaceutical and agrochemical agents.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly for the preparation of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amino substituents provide versatile handles for further chemical modifications. The selective synthesis of this compound from the readily available 2,6-dichloro-4-(trifluoromethyl)pyridine is a key transformation. This protocol details a procedure for a selective nucleophilic aromatic substitution (SNAr) reaction, where one of the two chlorine atoms is displaced by an amino group. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards nucleophilic attack, facilitating a regioselective synthesis.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out by trained personnel in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the autoclave is rated for the expected temperature and pressure.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

  • 2,6-dichloro-4-(trifluoromethyl)pyridine is a halogenated organic compound and should be handled with caution.

Concluding Remarks

The protocol described provides a reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, a selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)pyridine can be achieved. This intermediate is valuable for the synthesis of more complex molecules in the fields of medicinal chemistry and agrochemical research. Further optimization of reaction parameters such as temperature, time, and solvent may lead to improved yields and purity.

Application Notes and Protocols for Suzuki Coupling with 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules with diverse biological activities. The 2-amino-4-(trifluoromethyl)pyridine scaffold is a key structural motif in many biologically active compounds. The ability to further functionalize this core structure via Suzuki coupling allows for the rapid generation of libraries of novel compounds for drug discovery and development.

This document provides a detailed experimental protocol for the Suzuki coupling of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar heteroaryl chlorides and has been optimized for this specific substrate.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound is as follows:

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require further optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as XPhos or SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Solvents for work-up and purification (e.g., Ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS. For microwave-assisted reactions, temperatures between 135-140 °C for shorter durations (e.g., 30 minutes) have been shown to be effective for similar substrates.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired 6-aryl-4-(trifluoromethyl)pyridin-2-amine.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of chloro-heterocycles with various arylboronic acids, which can serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3)1,4-Dioxane100890-98
33-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101680-90
42-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DME/H₂O902475-85

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Final Product: 6-Aryl-4-(trifluoromethyl)pyridin-2-amine purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Signaling Pathway (Catalytic Cycle)

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-(trifluoromethyl)pyridin-2-amines. The provided protocol offers a robust starting point for researchers, and the reaction conditions can be further optimized to achieve high yields with a variety of arylboronic acids. This methodology is a valuable tool for the generation of diverse compound libraries for drug discovery and development.

References

Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of targeted therapeutics. Its unique structure, featuring a trifluoromethyl group and a reactive chlorine atom, makes it an invaluable scaffold for developing potent and selective inhibitors of various enzymes, particularly protein kinases. The trifluoromethyl moiety often enhances metabolic stability and binding affinity, while the chloro-substituent provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes, experimental protocols, and biological activity data for derivatives of this compound, with a focus on its application in the development of kinase inhibitors for oncology.

Key Applications in Medicinal Chemistry

The principal application of this compound is in the synthesis of kinase inhibitors. The pyridine scaffold can mimic the hinge-binding interactions of the native ATP ligand in the kinase active site. The 2-amino group serves as a crucial hydrogen bond donor, while the 6-chloro position is ideal for introducing larger substituents via palladium-catalyzed cross-coupling reactions to achieve potency and selectivity.

A prominent example is the synthesis of Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for various cancers.[1][2] The synthesis of Bimiralisib utilizes this compound as a key intermediate, highlighting the importance of this building block in accessing novel therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₄ClF₃N₂
Molecular Weight196.56 g/mol
CAS Number34486-23-2
AppearanceWhite to off-white crystalline powder
Melting Point70-74 °C
Boiling Point221.3±40.0 °C at 760 mmHg
Table 2: Biological Activity of Bimiralisib (PQR309) - A Derivative of this compound
TargetIC₅₀ (nM)Kᵢ (nM)
PI3Kα3329
PI3Kβ134118
PI3Kδ9583
PI3Kγ191168
mTOR8983

Data sourced from a preclinical characterization study of Bimiralisib (PQR309).[1][3]

Experimental Protocols

Protocol 1: Synthesis of 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib) via Suzuki Cross-Coupling

This protocol describes the synthesis of Bimiralisib (PQR309) from a boronic acid pinacol ester derivative of this compound and 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine. While the initial borylation of this compound is a prerequisite, this protocol focuses on the key Suzuki cross-coupling step that assembles the final molecule.

Reaction Scheme:

(Boronic acid pinacol ester of this compound) + 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine → Bimiralisib (PQR309)

Materials:

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • Boronic acid pinacol ester of this compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), the boronic acid pinacol ester of this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a variety of amines, a common transformation in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Bimiralisib Bimiralisib (PQR309) (Derivative of This compound) Bimiralisib->PI3K inhibits Bimiralisib->mTORC2 inhibits Bimiralisib->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: Dry Schlenk Flask Reagents Add Reactants: - Aryl Chloride (1.0 eq) - Boronic Acid Ester (1.2 eq) - Base (K₂CO₃, 3.0 eq) Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Catalyst Add Catalyst System: - Pd(OAc)₂ (0.02 eq) - SPhos (0.04 eq) Inert->Catalyst Solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed H₂O Catalyst->Solvent Heat Heat Reaction (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Reaction Complete Purify Purification: Flash Column Chromatography Workup->Purify Product Final Product: Bimiralisib (PQR309) Purify->Product

References

Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in the development of potent and selective kinase inhibitors. Its unique structural features, including a reactive chlorine atom for substitution reactions and a trifluoromethyl group to enhance metabolic stability and binding affinity, make it an attractive starting material for medicinal chemists. This document provides detailed application notes on its use in synthesizing kinase inhibitors, focusing on its incorporation into molecules targeting the PI3K/mTOR signaling pathway, along with relevant experimental protocols and data.

Application: A Key Component of the PI3K/mTOR Inhibitor Bimiralisib (PQR309)

A prominent example of a kinase inhibitor synthesized using this compound is bimiralisib (PQR309) . This compound is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for oncology.[1][2]

The 2-amino-4-(trifluoromethyl)pyridine moiety of bimiralisib, derived from this compound, plays a crucial role in its mechanism of action. The amino group forms key hydrogen bonds with the hinge region of the kinase domain, specifically with the amino acid residues Asp836, Asp841, and Asp964 in PI3Kγ.[1] This interaction is fundamental for the potent inhibitory activity of the compound. The trifluoromethyl group contributes to the overall physicochemical properties of the molecule, including its metabolic stability and ability to cross the blood-brain barrier.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[1][2] Bimiralisib, by inhibiting both PI3K and mTOR, effectively blocks this signaling cascade at two key nodes.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Inhibits Bimiralisib->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by bimiralisib.

Quantitative Data

The inhibitory activity of bimiralisib (PQR309) against various PI3K isoforms and mTOR is summarized in the table below.

TargetKi (nM)
PI3Kα21
PI3Kβ91
PI3Kδ41
PI3Kγ23
mTOR17
Data sourced from a 2017 publication in the Journal of Medicinal Chemistry.[1]

Experimental Protocols

General Experimental Workflow

The development of a kinase inhibitor using this compound typically follows the workflow illustrated below.

Experimental_Workflow Start Start: 6-Chloro-4-(trifluoromethyl) pyridin-2-amine Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification BiochemicalAssay Biochemical Kinase Inhibition Assay Purification->BiochemicalAssay CellularAssay Cell-Based Assays (Proliferation, etc.) BiochemicalAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR CellularAssay->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Refinement End Lead Candidate LeadOp->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of a 1,3,5-Triazine-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a kinase inhibitor library based on a 1,3,5-triazine scaffold, similar to the core of bimiralisib, using this compound as a key building block.

Materials:

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • This compound

  • Aryl or heteroaryl boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 equiv), the aryl or heteroaryl boronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst (0.05 equiv) to the reaction mixture.

  • Suzuki Coupling: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader to measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its successful incorporation into potent molecules like bimiralisib highlights its potential in drug discovery. The provided protocols offer a general framework for the synthesis and evaluation of novel kinase inhibitors utilizing this important chemical scaffold. Researchers can adapt these methods to target a wide range of kinases and develop new therapeutic agents for various diseases.

References

Application Notes and Protocols for N-arylation Reactions Involving 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 6-chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The presence of the trifluoromethyl group and the chlorine atom on the pyridine ring offers unique electronic properties and potential metabolic stability, making its derivatives attractive for drug discovery programs.

Introduction

N-arylated aminopyridines are privileged structural motifs found in a wide array of biologically active compounds. The development of robust and versatile methods for the construction of C-N bonds between an aryl or heteroaryl group and the nitrogen atom of an aminopyridine is of significant interest. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for this transformation due to their broad substrate scope and functional group tolerance.

This guide outlines a general procedure for the N-arylation of this compound with various aryl halides, based on established palladium-catalyzed amination methodologies. While specific reaction conditions may require optimization depending on the coupling partner, the provided protocols offer a solid foundation for successful synthesis.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the N-arylation of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a typical setup for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (or iodide/chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.4-2.0 eq.).

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq.) to the flask under a positive pressure of inert gas.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl halides, based on analogous reactions reported in the literature for similar substrates. These values should be considered as a starting point for optimization.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001275-85
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (1.4)Toluene90880-90
34-ChlorobenzonitrilePd(OAc)₂ (3)XPhos (6)NaOt-Bu (1.5)Toluene1101665-75
43-Bromo-pyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001470-80

Visualizations

Experimental Workflow for N-Arylation

The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Ligand - Base assembly Assemble Glassware under Inert Atmosphere reagents->assembly add_catalyst Add Pd Catalyst assembly->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography) drying->purification final_product N-Aryl Product purification->final_product Isolated Product

Caption: General workflow for the N-arylation reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination reaction.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + R'NH₂ amido_complex [Ar-Pd(II)(NHR')L_n]+ amine_coordination->amido_complex - HX, - Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the reagents and solvents used are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed Buchwald-Hartwig amination provides a versatile and efficient method for achieving this transformation. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully perform these reactions and to further explore the chemical space around this important scaffold.

Synthesis of Novel Derivatives from 6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. This starting material is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive chlorine atom, which allows for various cross-coupling reactions.

Application Notes

The derivatization of this compound opens avenues to a wide array of novel compounds with potential biological activities. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chlorine atom at the 6-position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amino group at the 2-position can also be a site for further functionalization.

Two of the most powerful and versatile methods for the derivatization of this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a diverse range of aryl, heteroaryl, and amino substituents, respectively, at the 6-position.

Derivatives of trifluoromethylpyridines have shown a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Various trifluoromethylpyridine derivatives have demonstrated potent antibacterial and antifungal properties.[1][2][3][4][5]

  • Kinase Inhibitory Activity: The pyridine scaffold is a common feature in many kinase inhibitors, and trifluoromethyl-substituted pyridines are being explored for their potential to target various kinases involved in cancer and inflammatory diseases.[6][7]

The synthesis of a library of derivatives from this compound can, therefore, lead to the discovery of novel therapeutic agents.

Synthetic Pathways

The primary synthetic strategies for derivatizing this compound at the 6-position are outlined below.

Synthetic_Pathways General Synthetic Pathways for Derivatization cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation suzuki_product 6-Aryl/Heteroaryl-4-(trifluoromethyl)pyridin-2-amine suzuki_reagents->suzuki_product buchwald_product N-Aryl/Alkyl-6-amino-4-(trifluoromethyl)pyridin-2-amine buchwald_reagents->buchwald_product

Caption: Key synthetic routes for derivatization.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-(trifluoromethyl)pyridin-2-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Workflow:

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 6-Aryl-4-(trifluoromethyl)pyridin-2-amine purification->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME, with 10-20% water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-(trifluoromethyl)pyridin-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-4-(trifluoromethyl)pyridin-2-amine Derivatives

This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary or secondary amines.

Workflow:

Buchwald_Workflow reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu, K3PO4) - Solvent (e.g., Toluene, Dioxane) catalyst Add Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3 with XPhos or RuPhos) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 90-110 °C) catalyst->reaction workup Quench, Filter & Extract reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 6-(Arylamino)-4-(trifluoromethyl)pyridin-2-amine purification->product

References

The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemicals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of modern agrochemicals, leading to the creation of highly effective and selective herbicides, insecticides, fungicides, and nematicides. The unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites, have revolutionized crop protection strategies.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the agrochemical development field to highlight the significance and utility of trifluoromethylpyridine derivatives.

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the biological activity of the parent molecule.[2] This has led to the successful commercialization of over 20 agrochemicals containing the TFMP structure, with a continuous increase in demand for TFMP intermediates in recent decades.[2][3][4] These compounds have demonstrated exceptional efficacy in managing a wide array of pests, weeds, and diseases, thereby contributing to global food security.[1]

Application Notes

Trifluoromethylpyridine derivatives have found broad applications across the agrochemical spectrum. Their versatility stems from the ability to tailor the molecular structure to target specific biological pathways in pests, weeds, and pathogens.

Herbicidal Applications

TFMP-containing herbicides are prominent in the market, targeting key enzymes in plant metabolic pathways.[5]

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: Herbicides like fluazifop-butyl selectively control grass weeds in broadleaf crops by inhibiting ACCase, a crucial enzyme in fatty acid synthesis.[2][5] The introduction of the TFMP moiety enhances the translocation and herbicidal activity of these compounds.[2]

  • Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron and pyroxsulam are examples of sulfonylurea and triazolopyrimidine herbicides, respectively, that inhibit ALS, an enzyme essential for the synthesis of branched-chain amino acids.[2][5] This leads to the cessation of cell division and plant growth.[2]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: Bicyclopyrone is a newer herbicide that targets HPPD, an enzyme involved in plastoquinone and vitamin E biosynthesis. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.

Insecticidal Applications

The TFMP scaffold is integral to several insecticides with diverse modes of action.

  • Insect Growth Regulators: Chlorfluazuron disrupts chitin synthesis in insects, leading to abnormal molting and mortality.[4]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: While not directly a TFMP, the related trifluoromethyl-substituted insecticide sulfoxaflor acts on the nAChR, causing paralysis and death of sap-feeding insects.[4]

  • Feeding Blockers: Flonicamid , a pyridinecarboxamide insecticide, rapidly inhibits the feeding behavior of aphids and other sucking insects.[6]

Fungicidal and Nematicidal Applications
  • Oxidative Phosphorylation Uncouplers: Fluazinam is a broad-spectrum fungicide that disrupts energy production in fungal cells by uncoupling oxidative phosphorylation.[2]

  • Succinate Dehydrogenase Inhibitors (SDHI): Fluopyram is a fungicide and nematicide that inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, leading to the disruption of cellular respiration and energy production in fungi and nematodes.[5]

Quantitative Data on Agrochemical Efficacy

The following tables summarize the efficacy of key trifluoromethylpyridine-containing agrochemicals.

HerbicideTarget WeedApplication RateEfficacy (% control)Reference
Fluazifop-P-butylUrochloa plantaginea80-200 g ai/haApplication time dependent[7][8]
Fluazifop-P-butylAcanthospermum hispidum0.14 kg ai/ha>90%[9]
FlazasulfuronFestuca filiformis50 g a.i. ha⁻¹Complete control[10]
Flazasulfuron + GlyphosateGrass Weeds0.07 kg a.i. ha⁻¹ + 1.70 kg a.i. ha⁻¹83% (at 60 DAT)[11]
Flazasulfuron + GlyphosateRichardia brasiliensis0.07 kg a.i. ha⁻¹ + 1.70 kg a.i. ha⁻¹79% (at 45 DAT)[11]
Fungicide/NematicideTarget Pathogen/PestMetricValueReference
FluazinamBotrytis cinereaHalf-life on cucumber leaves2.3 days (FSC) / 3.4 days (FCS)[12]
FluopyramMeloidogyne incognita (J2s)LC50 (14 days)0.04 µmol/L[5][13]
FluopyramMeloidogyne incognitaEC50 (48h treatment, 6d recovery)1.5 ppm[14]
InsecticideTarget InsectMetricValueReference
ChlorfluazuronSpodoptera exiguaLC502.69 times more toxic than hexaflumuron[15]
ChlorfluazuronPlutella xylostellaLC501.90 times more toxic than hexaflumuron[15]
FlonicamidAphidsApplication Rate50-100 g a.i./ha[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research and development.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory effect of a trifluoromethylpyridine-containing compound on the activity of the ALS enzyme.

Materials:

  • Test compound (e.g., Flazasulfuron)

  • Plant tissue (young, actively growing)

  • Ice-cold extraction buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% glycerol, 1 mM DTT, and 1 mM PMSF)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 20 mM MgCl2, 100 mM sodium pyruvate, 1 mM TPP, and 10 µM FAD)

  • Creatine solution

  • α-Naphthol solution

  • 3 M Sulfuric Acid (H₂SO₄)

  • Microplate reader, centrifuge, homogenizer

Procedure:

  • Enzyme Extraction: a. Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer. b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[3] c. Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay: a. In a 96-well microplate, add 50 µL of assay buffer to each well. b. Add 10 µL of various concentrations of the test compound (dissolved in a suitable solvent) to the wells. Include a control with solvent only. c. Initiate the reaction by adding 40 µL of the enzyme extract to each well. d. Incubate the plate at 37°C for 60 minutes.[3]

  • Detection: a. Stop the reaction by adding 50 µL of 3 M H₂SO₄ to each well.[3] b. Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.[3] c. Add 50 µL of creatine solution and 50 µL of α-naphthol solution to each well. d. Incubate at 60°C for 15 minutes to allow color development.[3] e. Measure the absorbance at 525 nm using a microplate reader.[3]

  • Data Analysis: a. Calculate the percentage of ALS inhibition relative to the control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

ALS_Inhibition_Pathway Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multiple steps Herbicide TFMP-Herbicide (e.g., Flazasulfuron) Herbicide->ALS

Mechanism of ALS-inhibiting herbicides.
Protocol 2: Whole-Plant Herbicide Efficacy Assay (Post-emergence)

Objective: To evaluate the herbicidal efficacy of a trifluoromethylpyridine-containing compound on whole plants.

Materials:

  • Test plant species (e.g., Urochloa plantaginea for graminicides, Amaranthus retroflexus for broadleaf herbicides)

  • Pots with standard potting mix

  • Test compound formulation (e.g., Fluazifop-P-butyl)

  • Sprayer calibrated to deliver a specific volume

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Growth: a. Sow seeds of the test plant species in pots and grow them in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod). b. Grow plants to the 3-4 leaf stage.

  • Herbicide Application: a. Prepare a series of dilutions of the test compound formulation. b. Include an untreated control (sprayed with water or formulation blank). c. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Assessment: a. Return the treated plants to the controlled environment. b. Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death). c. At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: a. Calculate the percent reduction in dry weight compared to the untreated control. b. Use dose-response analysis to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Herbicide_Efficacy_Workflow A Seed Sowing & Germination B Plant Growth to 3-4 Leaf Stage (Controlled Environment) A->B C Herbicide Application (Various Concentrations) B->C D Incubation in Controlled Environment C->D E Visual Assessment (7, 14, 21 DAT) D->E F Dry Biomass Measurement E->F G Data Analysis (GR50) F->G

Workflow for whole-plant herbicide efficacy testing.
Protocol 3: In Vitro Fungicide Efficacy Assay against Botrytis cinerea

Objective: To determine the inhibitory effect of a trifluoromethylpyridine-containing fungicide on the mycelial growth of Botrytis cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Test compound (e.g., Fluazinam)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation: a. Prepare PDA according to the manufacturer's instructions and autoclave. b. While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Include a solvent-only control. c. Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: a. From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: a. Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelium in the control plates has reached the edge of the plate.

  • Assessment: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. b. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Protocol 4: Nematicide Efficacy Bioassay against Meloidogyne incognita

Objective: To evaluate the nematicidal activity of a trifluoromethylpyridine-containing compound on second-stage juveniles (J2s) of Meloidogyne incognita.

Materials:

  • Meloidogyne incognita J2s suspension

  • Test compound (e.g., Fluopyram)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Assay Setup: a. Prepare a stock solution of the test compound and make serial dilutions in water. b. In each well of a 24-well plate, add 900 µL of a specific compound dilution. Include a water-only control. c. Add 100 µL of the J2 suspension (containing approximately 100 J2s) to each well.

  • Incubation: a. Incubate the plates at 25°C in the dark.

  • Assessment: a. After 24, 48, and 72 hours, observe the J2s under a stereomicroscope. b. Count the number of dead (immobile and straight) and live (motile or S-shaped) nematodes. Probing with a fine needle can confirm mortality.

  • Data Analysis: a. Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. b. Determine the LC50 value (the concentration that causes 50% mortality of the nematodes) for each time point.[5][13]

This comprehensive overview and the detailed protocols provided herein are intended to serve as a valuable resource for the agrochemical research community, fostering further innovation in the development of effective and sustainable crop protection solutions based on the versatile trifluoromethylpyridine scaffold.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to ensure accurate and reproducible results for identity, purity, and structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₄ClF₃N₂--INVALID-LINK--
Molecular Weight 196.56 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--[1]
Purity (LCMS) >99%--INVALID-LINK--[1]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound and for quantifying impurities. The method described below provides excellent resolution and sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Expected Results:

ParameterExpected Value
Retention Time Approximately 15-20 minutes
Purity ≥ 98%

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 hplc1 Inject 10 µL into HPLC prep2->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Application Note: GC-MS is an effective technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Electron ionization (EI) will provide a reproducible fragmentation pattern for structural confirmation.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Expected Mass Spectrometry Data:

Ion TypeExpected m/zIdentity
Molecular Ion [M]⁺ 196C₆H₄ClF₃N₂⁺
Fragment 161[M-Cl]⁺
Fragment 127[M-CF₃]⁺

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in suitable solvent (e.g., Dichloromethane) gcms1 Inject 1 µL into GC prep1->gcms1 gcms2 Temperature Programmed Separation gcms1->gcms2 gcms3 EI Mass Spectrometry gcms2->gcms3 data1 Identify Peaks by Retention Time gcms3->data1 data2 Analyze Mass Spectra for Fragmentation data1->data2 data3 Compare with Library/Reference Spectra data2->data3

Caption: Workflow for GC-MS impurity analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

Expected NMR Data (in CDCl₃):

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3 ~6.6s1HAr-H
H-5 ~6.9s1HAr-H
-NH₂ ~4.8br s2HAmine
¹³C NMR Chemical Shift (δ, ppm)Assignment
C-2 ~158C-NH₂
C-3 ~108C-H
C-4 ~145 (q)C-CF₃
C-5 ~110C-H
C-6 ~150C-Cl
-CF₃ ~123 (q)Trifluoromethyl

NMR Analysis Logical Flow

cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis start Obtain ¹H and ¹³C NMR Spectra h1_1 Identify Chemical Shifts start->h1_1 c13_1 Identify Carbon Chemical Shifts start->c13_1 h1_2 Analyze Multiplicities h1_1->h1_2 h1_3 Integrate Peaks h1_2->h1_3 assign Assign Signals to Specific Atoms h1_3->assign c13_2 Note Quartets from C-F Coupling c13_1->c13_2 c13_2->assign confirm Confirm Molecular Structure assign->confirm

Caption: Logical steps for NMR spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) is recommended for solids. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Expected FTIR Peak Assignments:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (amine)
1640 - 1600StrongN-H bending (amine)
1580 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
1350 - 1100StrongC-F stretching (trifluoromethyl)
850 - 750StrongC-Cl stretching

Elemental Analysis

Application Note: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula of the compound.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.

Expected Elemental Composition:

ElementTheoretical %
Carbon (C) 36.66
Hydrogen (H) 2.05
Nitrogen (N) 14.25

These detailed analytical methods and protocols provide a comprehensive framework for the characterization of this compound, ensuring its quality and suitability for use in research and development.

References

Application Notes and Protocols for the One-Pot Synthesis of Triazines Using 6-Chloro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyridinyl-substituted 1,3,5-triazine derivatives. The focus is on leveraging 6-Chloro-4-(trifluoromethyl)pyridin-2-amine as a key building block, a compound of significant interest in medicinal chemistry due to the presence of the trifluoromethylpyridine motif, which can enhance drug-like properties.[1][2] The described microwave-assisted, multi-component reaction offers an efficient and environmentally friendly approach to novel triazine scaffolds, which are prevalent in a wide range of biologically active compounds.[3][4][5][6]

Introduction

Triazine derivatives are a critical class of nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Traditional multi-step syntheses of substituted triazines can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering streamlined procedures, reduced waste, and increased efficiency.[3]

This application note details a microwave-assisted, one-pot synthesis of novel 6-(aryl/alkyl)-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4-diamines from this compound, cyanamide, and various aldehydes or ketones. This method provides rapid access to a library of pyridinyl-1,3,5-triazine hybrids, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

General Reaction Scheme

The one-pot synthesis proceeds via a multi-component reaction involving the substituted 2-aminopyridine, cyanamide, and a carbonyl compound under microwave irradiation. A plausible mechanism involves the initial dimerization of cyanamide to form cyanoguanidine, which then reacts with the 2-aminopyridine to yield a pyridyl-biguanide intermediate. This intermediate subsequently undergoes condensation and cyclization with the aldehyde or ketone to afford the final triazine product.[3]

Diagram of the Proposed Reaction Mechanism:

G cluster_intermediate Intermediates A This compound E Pyridyl-biguanide A->E B Cyanamide (2 equiv.) D Cyanoguanidine B->D Dimerization C Aldehyde / Ketone F Condensation Adduct C->F Condensation D->E Reaction E->F G Pyridinyl-1,3,5-triazine-2,4-diamine Derivative F->G Cyclization

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Derivatives

This protocol is adapted from a reported green synthesis of similar triazine hybrids.[3]

Materials:

  • This compound

  • Cyanamide

  • Aromatic or aliphatic aldehyde/ketone (e.g., 4-chlorobenzaldehyde, o-hydroxyacetophenone, cyclohexanone)

  • Microwave synthesizer

  • Reaction vials

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave reaction vial, combine this compound (1 mmol), cyanamide (2 mmol), and the desired aldehyde or ketone (1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 15-20 minutes.

  • After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.

  • The resulting solid product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes representative yields for the synthesis of various pyridinyl-1,3,5-triazine-2,4-diamine hybrids using a similar microwave-assisted one-pot protocol with 2-aminopyridine.[3] It is anticipated that the use of this compound would result in comparable yields.

EntryAldehyde/KetoneProduct StructureYield (%)[3]
14-Chlorobenzaldehyde6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine92
24-Methoxybenzaldehyde6-(4-methoxyphenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine94
32-Hydroxybenzaldehyde6-(2-hydroxyphenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine90
4o-Hydroxyacetophenone2-(6-Amino-2-methyl-4-(pyridin-2-ylamino)-1,2-dihydro-1,3,5-triazin-2-yl)phenol85
5CyclohexanoneSpiro[cyclohexane-1,2'-(4'-amino-6'-(pyridin-2-ylamino)-1',2'-dihydro-1',3',5'-triazine)]88

Application in Drug Discovery

The synthesized pyridinyl-1,3,5-triazine derivatives are valuable scaffolds for drug discovery. The presence of the this compound moiety can significantly impact the physicochemical and biological properties of the final compounds.[1][2] These derivatives can be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity[4]

  • Antimicrobial and antifungal activity[3]

  • Enzyme inhibition (e.g., kinases, urease)[3]

Diagram of the Drug Discovery Workflow:

G A One-Pot Synthesis of Pyridinyl-Triazine Library B Purification and Characterization A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: Workflow for drug discovery using synthesized triazines.

Conclusion

The one-pot, microwave-assisted synthesis of triazines using this compound derivatives provides a rapid and efficient route to novel heterocyclic compounds with significant potential in drug discovery. This methodology is well-suited for the generation of compound libraries for high-throughput screening and subsequent lead optimization. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical and medicinal chemistry fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 2,6-dichloro-4-(trifluoromethyl)pyridine. The aminating agent is typically aqueous ammonia.

Q3: What are the typical reaction conditions for the selective amination?

A3: The reaction is generally carried out at elevated temperatures and pressures in a sealed vessel, such as an autoclave. Common conditions involve heating 2,6-dichloro-4-(trifluoromethyl)pyridine with aqueous ammonia in a solvent like tetrahydrofuran (THF) at temperatures around 150°C for several hours.

Q4: Is a catalyst required for this reaction?

A4: While the direct nucleophilic aromatic substitution with ammonia can proceed without a catalyst, palladium-catalyzed amination (Buchwald-Hartwig amination) can be an alternative for forming the C-N bond under milder conditions, though it is more commonly used for introducing more complex amines. For the synthesis of the title compound, direct amination is well-established.

Q5: What are the main challenges in this synthesis?

A5: Key challenges include achieving high selectivity for the mono-aminated product over the di-aminated byproduct, ensuring a high yield, and effectively purifying the final product from unreacted starting material and byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Poor quality of starting materials.- Increase reaction time or temperature within the recommended range. - Ensure the autoclave is properly sealed to maintain pressure. - Verify the purity of 2,6-dichloro-4-(trifluoromethyl)pyridine and the concentration of the aqueous ammonia solution.
Formation of Di-aminated Byproduct - Excess of ammonia. - High reaction temperature or prolonged reaction time.- Carefully control the stoichiometry of ammonia. A moderate excess is needed to drive the reaction, but a large excess can favor di-substitution. - Optimize the reaction time and temperature to favor the mono-amination product. Monitor the reaction progress by TLC or GC-MS.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Inadequate mixing.- Extend the reaction time or cautiously increase the temperature. - Ensure efficient stirring, especially in a heterogeneous mixture.
Difficulty in Product Isolation and Purification - Product is soluble in the reaction mixture. - Formation of emulsions during workup. - Co-crystallization with impurities.- After the reaction, cool the mixture to induce crystallization and filter the product. - During extraction, use brine washes to break emulsions. - Recrystallize the crude product from a suitable solvent system to improve purity.

Experimental Protocols

Synthesis of this compound via Selective Amination

This protocol is adapted from the first step of a two-step synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

Materials:

  • 2,6-dichloro-4-(trifluoromethyl)pyridine

  • 28% aqueous ammonia

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • n-Hexane

  • Saturated saline solution

  • Sodium sulfate

  • Celite

Equipment:

  • 200 mL autoclave

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charging the Autoclave: In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

  • Reaction: Seal the autoclave and heat the mixture to 150°C with stirring for approximately 6 hours.

  • Cooling: After the reaction is complete, cool the autoclave to 30-40°C.

  • Workup:

    • Filter the reaction mixture through Celite.

    • Add water to the filtrate and extract three times with ethyl acetate.

    • Wash the combined organic layers with saturated saline and dry over sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Add n-hexane to the residue and concentrate again.

    • To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.

    • Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain this compound as a white crystal.

Quantitative Data

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material2,6-dichloro-4-(trifluoromethyl)pyridine
Reagent28% aqueous ammonia
SolventTetrahydrofuran (THF)
Temperature150°C
Reaction Time6 hours
Typical Yield ~70-80% (Estimated for the mono-amination step)

Note: The yield is an estimate for the isolated intermediate product. The overall yield for the subsequent dehalogenation to 2-Amino-4-(trifluoromethyl)pyridine is reported to be around 71.9%.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Charge Autoclave: - 2,6-dichloro-4-(trifluoromethyl)pyridine - 28% aq. NH3 - THF react Heat to 150°C Stir for 6 hours start->react cool Cool to 30-40°C react->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate crystallize Crystallize from n-Hexane concentrate->crystallize end_product This compound crystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., di-amination) start->side_reactions poor_materials Poor Starting Materials start->poor_materials isolation_issues Isolation/Purification Issues start->isolation_issues optimize_conditions Optimize Reaction: - Increase time/temp - Check pressure incomplete_rxn->optimize_conditions control_stoichiometry Control Stoichiometry: - Adjust NH3 concentration side_reactions->control_stoichiometry verify_purity Verify Purity of Starting Materials poor_materials->verify_purity improve_workup Improve Workup: - Recrystallization - Emulsion breaking isolation_issues->improve_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Pyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental hurdles in Suzuki-Miyaura cross-coupling reactions involving pyridin-2-amines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a pyridin-2-amine failing or resulting in low yields?

Low yields or reaction failure with pyridin-2-amines are common and can be attributed to several factors. The primary challenges arise from the inherent properties of the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which halts the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[1]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success.[1]

  • Base Selection: The strength and type of base used can significantly influence the reaction outcome.[1]

  • Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.[1]

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.[1]

  • Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[1]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Side ReactionCommon CauseHow to Minimize
Protodeboronation Presence of water, strong bases, or high temperatures leading to the replacement of the boronic acid group with a hydrogen atom.Use a more stable boronic ester (e.g., pinacol or MIDA esters), employ anhydrous conditions, or use a milder base like KF.[1][2]
Homocoupling Oxygen contamination leading to the coupling of two boronic acid molecules.Ensure rigorous degassing of the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1][3] Using a Pd(0) source directly can sometimes reduce homocoupling.[3]
Dehalogenation The halide on the pyridin-2-amine is replaced by a hydrogen atom, often from a hydride source in the reaction.Avoid solvents that can act as hydride sources (e.g., certain alcohols). Optimizing the reaction time can also minimize this side reaction.[1][3]

Q3: Is it necessary to protect the amino group on the pyridine ring?

While protecting the amino group can sometimes improve yields by preventing catalyst inhibition, it is often not necessary with the right choice of catalyst and reaction conditions.[4] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling unprotected aminopyridines.[1][4] These ligands can promote the desired catalytic cycle while minimizing the inhibitory effects of the amino group.

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting material.

  • Possible Cause: Catalyst Inhibition/Deactivation. The lone pairs on the pyridine and amino nitrogens are likely inhibiting the palladium catalyst.

    • Solution:

      • Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1]

      • Use a pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]

      • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this is not always ideal.[1]

  • Possible Cause: Ineffective Base. The chosen base may be too weak, not sufficiently soluble, or of poor quality.

    • Solution:

      • Screen different bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] Stronger bases such as K₃PO₄ can also be beneficial but may promote side reactions.[1]

      • Ensure base quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.[1]

  • Possible Cause: Inadequate Degassing. Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Improve your degassing technique. Use the freeze-pump-thaw method (at least three cycles) or sparge with an inert gas like argon or nitrogen for an extended period (30-60 minutes).[1]

Problem 2: Formation of significant side products.

  • Observation: Significant amount of boronic acid homocoupling product.

    • Solution: This is a strong indicator of oxygen in your reaction. As mentioned above, rigorous degassing is the most critical step to prevent this.[1][3]

  • Observation: Presence of the deboronated starting material (protodeboronation).

    • Solution:

      • Use boronic esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][2]

      • Switch to anhydrous conditions: If possible, use anhydrous solvents and reagents.[1][2]

      • Use a milder base: A weaker base might reduce the rate of protodeboronation.[1]

  • Observation: Dehalogenated starting material is a major byproduct.

    • Solution:

      • Avoid hydride sources: Ensure solvents are not potential hydride donors.[1][3]

      • Optimize reaction time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with aminopyridine substrates, based on literature data.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85
PdCl₂(dppf)dppfK₂CO₃DMFModerate

Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.[1]

Table 2: Base Screening for a Model Suzuki Coupling Reaction [5]

BaseYield (%)
Na₂CO₃98
K₂CO₃Moderate
K₃PO₄Moderate
NaOHLow
KOHLow
NaOAcLow
TEALow

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridin-2-amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated pyridin-2-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2][6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[6][7]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene) via syringe.[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][6]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 R2BOH2 R2-B(OH)2 + Base R2BOH2->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failed/ Low Yield CheckCatalyst Is the Catalyst System Optimal for Aminopyridines? Start->CheckCatalyst ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ScreenBases Screen Bases (K2CO3, Cs2CO3, K3PO4) CheckBase->ScreenBases No CheckAtmosphere Is the Reaction Atmosphere Strictly Inert? CheckBase->CheckAtmosphere Yes ScreenBases->CheckAtmosphere Degas Improve Degassing (Freeze-Pump-Thaw) CheckAtmosphere->Degas No CheckSideProducts Analyze for Side Products CheckAtmosphere->CheckSideProducts Yes Degas->CheckSideProducts Protodeboronation Protodeboronation Observed? CheckSideProducts->Protodeboronation UseBoronicEster Use Boronic Ester/ Anhydrous Conditions Protodeboronation->UseBoronicEster Yes Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Success Reaction Optimized UseBoronicEster->Success RevisitDegassing Revisit Degassing Protocol Homocoupling->RevisitDegassing Yes Homocoupling->Success No RevisitDegassing->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Purification of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Suggested Solution
Compound strongly adsorbed on silica gel The trifluoromethyl group and the amino group can lead to strong interactions with silica gel. Consider switching to a less polar stationary phase like alumina (neutral or basic). Alternatively, add a small amount of a competitive polar solvent, such as triethylamine or ammonia, to the mobile phase to reduce tailing and improve elution.
Improper mobile phase polarity If the compound elutes too slowly or not at all, gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound elutes too quickly with impurities, decrease the mobile phase polarity.
Compound decomposition on silica gel Some aminopyridines can be sensitive to acidic silica gel. Use deactivated silica gel (e.g., by adding a small percentage of water or triethylamine) or switch to a neutral stationary phase like neutral alumina.
Sample overloading Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yield of the pure compound. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Suggested Solution
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water).
Impurity has similar solubility If a key impurity has very similar solubility characteristics to the desired product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system. Alternatively, a preliminary purification step, such as an acid-base extraction, might be necessary to remove impurities with different acidic/basic properties.
Oiling out instead of crystallization "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by using a more dilute solution, lowering the temperature at which the solution becomes saturated (e.g., by adding a co-solvent in which the compound is more soluble), or by scratching the inside of the flask to induce crystallization.
Cooling the solution too quickly Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While the exact impurities will depend on the synthetic route, common impurities may include starting materials, regioisomers (e.g., 4-Chloro-6-(trifluoromethyl)pyridin-2-amine), and byproducts from incomplete reactions or side reactions. For instance, if the synthesis involves an amination of a dichloro-precursor, the corresponding dichloro-starting material could be a potential impurity.

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction can be a useful technique. As an amine, the target compound will be soluble in acidic aqueous solutions (e.g., 1M HCl) after protonation. This allows for the separation from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) will precipitate the purified amine, which can then be extracted with an organic solvent.

Q3: What is a good starting point for developing a column chromatography method?

A3: A good starting point for column chromatography on silica gel is to use a mobile phase of intermediate polarity, such as a mixture of hexane and ethyl acetate. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate is often a good starting point for column chromatography.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Melting point analysis can also be a good indicator of purity, as impurities tend to lower and broaden the melting point range.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

  • Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification MethodTypical PurityExpected YieldSolvent Consumption (per gram of crude)
Recrystallization >98%60-85%10-20 mL
Column Chromatography >99%70-95%100-200 mL

Note: These values are estimates and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve recrystallize Slow Cooling & Crystallization dissolve->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_xtals Pure Crystals filter_dry->pure_xtals

Caption: A simplified workflow for the recrystallization of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities is_starting_material Residual Starting Material? check_impurities->is_starting_material is_side_product Side Product Present? check_impurities->is_side_product rerun_reaction Optimize Reaction (Time, Temp) is_starting_material->rerun_reaction Yes column_chrom Perform Column Chromatography is_starting_material->column_chrom No recrystallize Recrystallize from Different Solvent is_side_product->recrystallize Neutral Impurity acid_base Perform Acid-Base Extraction is_side_product->acid_base Basic/Acidic Impurity rerun_reaction->start final_product High Purity Product column_chrom->final_product recrystallize->final_product acid_base->final_product

Caption: A decision-making diagram for troubleshooting low purity issues.

improving reaction conditions for amination of chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of chloropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of a chloropyridine is resulting in low or no conversion. What are the common causes and how can I troubleshoot this?

Low or no conversion is a frequent issue, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a pre-catalyst (e.g., G3 or G4 palladacycle) for more efficient formation of the active Pd(0) species.[1]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Opt for sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1]

    • Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate oxidative addition.[1]

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water and oxygen can interfere with the catalytic cycle.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly the most effective.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may necessitate a more active catalyst system and higher temperatures.[1]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of sodium hydroxide or moisture in NaOtBu can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[1]

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: How can I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?

Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.[1][2]

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1] The effect is more pronounced at the C2 position.

  • Catalyst Control: The choice of ligand can influence regioselectivity. For instance, using a Xantphos-based catalyst has been shown to favor amination at the C2 position with selectivities of 20:1 to 50:1.[2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity. A highly regioselective Buchwald-Hartwig reaction at C-2 of 2,4-dichloropyridine can be achieved at lower temperatures, while a subsequent amination at C-4 may require higher temperatures.[2]

Q4: Is a palladium catalyst always necessary for the amination of chloropyridines?

No, a palladium catalyst is not always required. For highly activated chloropyridines, such as 2-chloropyrimidines or chloropyridines with additional electron-withdrawing groups, Nucleophilic Aromatic Substitution (SNAr) can be a viable and more environmentally friendly alternative.[3] 2-Chloropyridine itself is significantly less reactive towards SNAr than 2-chloropyrimidine.[3]

When to Consider SNAr:

  • Activated Substrates: If the pyridine ring is sufficiently electron-deficient (e.g., in pyrimidines, pyrazines, or pyridines with nitro or trifluoromethyl groups), direct SNAr with an amine may proceed readily.[3]

  • Green Chemistry: SNAr reactions can often be performed in greener solvents like water with a simple base like potassium fluoride (KF), avoiding precious metal catalysts.[3]

Data Presentation: Reaction Conditions

Table 1: Comparison of Methodologies for Amination of Chloropyridines

MethodologyCatalyst/ReagentBaseSolventTemperature (°C)Key AdvantagesCommon Substrates
Buchwald-Hartwig Pd₂(dba)₃ / XPhos[4]NaOtBu[4]Toluene[4]100-110[4]Broad substrate scope, high functional group tolerance.Less activated chloropyridines, complex amines.
SNAr (Traditional) NoneTriethylamineSolvent-free or DMF/DMSO[4][5]80-120[4][5]Simple, catalyst-free.Activated chloropyridines (e.g., with nitro groups).[6]
SNAr (Green) NoneKFWater[3]100Environmentally friendly, avoids transition metals.Highly activated heteroaryl chlorides.[3]
Microwave-Assisted Varies (Pd or none)TriethylamineEthanol[5]120-160[5]Rapid reaction times.[5]Amenable to high-throughput synthesis.
Flow Chemistry NoneNoneNMPup to 300[7]Short reaction times, high temperatures possible.[7]Unactivated substrates.[7]

Table 2: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination

ObservationPotential CauseRecommended Solution
No Reaction Inactive CatalystUse a pre-catalyst (e.g., G4 palladacycle); switch to a bulkier, more electron-rich ligand (e.g., RuPhos).[1]
Insufficient TemperatureIncrease temperature to 80-110 °C.[1]
Oxygen ContaminationEnsure a strictly inert atmosphere (N₂ or Ar); use degassed solvents.[1]
Reaction Stalls Catalyst DecompositionLower reaction temperature and increase time; monitor for palladium black formation.[8]
Reagent InsolubilityTry a different solvent like 1,4-dioxane or toluene.[8]
Hydrodehalogenation Impure BaseUse fresh, anhydrous NaOtBu.[1]
Incorrect StoichiometryUse a slight excess of the amine (1.2-1.5 equiv.).[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines

This protocol is adapted for the coupling of a generic chloropyridine with a primary or secondary amine.[4]

Materials:

  • Chloropyridine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the chloropyridine isomer and the amine to the flask.

  • Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr of Activated Chloropyridines

This protocol describes a solvent-free SNAr reaction suitable for activated substrates.[5]

Materials:

  • Activated Chloropyridine (e.g., 2-chloro-3-nitropyridine) (1.0 equiv)

  • Substituted Amine (1.0 equiv)

  • Triethylamine (2.0 equiv)

Procedure:

  • Finely grind the activated chloropyridine, the substituted amine, and triethylamine together.

  • Heat the mixture to 80–90 °C in a sealed vessel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add distilled water.

  • Filter the resulting precipitate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Charge Flask (Inert) Pd Source, Ligand, Base, Chloropyridine, Amine add_solvent Add Anhydrous Solvent (e.g., Toluene) prep_reagents->add_solvent Under Inert Gas heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_quench Cool to RT Quench (e.g., aq. NH4Cl) monitor->cool_quench Reaction Complete extract Extract with Organic Solvent cool_quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_side_reactions Side Reaction Check start Low / No Conversion in Amination Reaction check_pd Is Pd Source Active? (e.g., Pre-catalyst) start->check_pd check_temp Is Temperature High Enough? (80-110 °C) start->check_temp check_ligand Is Ligand Appropriate? (Bulky, Electron-Rich) check_pd->check_ligand If Yes check_loading Is Catalyst Loading Sufficient? (1-5 mol%) check_ligand->check_loading If Yes check_loading->check_temp If Yes check_atmosphere Is Atmosphere Inert? (N2 or Ar) check_temp->check_atmosphere If Yes check_solvent Are Solvents Dry & Degassed? check_atmosphere->check_solvent If Yes check_base Is Base Strong & Anhydrous? (e.g., NaOtBu) check_solvent->check_base If Yes check_hydro Hydrodehalogenation? (Check base purity, Amine stoichiometry) check_base->check_hydro If All Conditions OK

Caption: Logical workflow for troubleshooting low conversion in amination reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-(trifluoromethyl)pyridin-2-amine in cross-coupling reactions. The guidance addresses common issues and provides data-driven recommendations for catalyst selection and reaction optimization.

General Troubleshooting

Cross-coupling reactions involving this compound present unique challenges due to the substrate's electronic properties. The pyridine nitrogen and the 2-amino group can coordinate with and inhibit the palladium catalyst, while the strong carbon-chlorine bond, deactivated by the electron-withdrawing trifluoromethyl group, makes oxidative addition a difficult step.[1][2] Low or no product yield is a common problem that requires systematic evaluation of the reaction components.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check Are all reagents pure, anhydrous, and degassed? start->reagent_check atmosphere_check Is the reaction under a strictly inert atmosphere? reagent_check->atmosphere_check Yes action_reagent Action: Use freshly purified/distilled solvents and high-purity reagents. reagent_check->action_reagent No catalyst_check Is the catalyst system active enough for a C-Cl bond? atmosphere_check->catalyst_check Yes action_atmosphere Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles). atmosphere_check->action_atmosphere No conditions_check Are the reaction temperature and time sufficient? catalyst_check->conditions_check Yes action_catalyst Action: Switch to a more active system. Use Buchwald ligands (XPhos, SPhos) or NHC ligands. catalyst_check->action_catalyst No success Reaction Successful conditions_check->success Yes action_conditions Action: Increase temperature (e.g., 80-120 °C). Consider microwave irradiation. conditions_check->action_conditions No failure Re-evaluate Strategy: Consider alternative coupling method or a more reactive substrate. action_reagent->reagent_check action_atmosphere->atmosphere_check action_catalyst->catalyst_check action_catalyst->failure action_conditions->conditions_check

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Catalyst Selection Guide

Choosing the right catalyst system is critical for success. The following decision tree provides a starting point for selecting a catalyst based on the desired transformation.

Catalyst_Selection start Select Desired Bond Formation cc_aryl C(sp2)-C(sp2) (Aryl or Vinyl) start->cc_aryl Arylboronic Acid cc_alkynyl C(sp2)-C(sp) (Alkynyl) start->cc_alkynyl Terminal Alkyne cn_amine C(sp2)-N (Amine) start->cn_amine Primary/Secondary Amine cc_alkenyl C(sp2)-C(sp2) (Alkenyl) start->cc_alkenyl Alkene suzuki Recommendation: Suzuki-Miyaura Coupling cc_aryl->suzuki sonogashira Recommendation: Sonogashira Coupling cc_alkynyl->sonogashira buchwald Recommendation: Buchwald-Hartwig Amination cn_amine->buchwald heck Recommendation: Heck Reaction cc_alkenyl->heck

Caption: Decision tree for selecting a cross-coupling reaction and catalyst type.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common reasons for failure?

A1: Failure is often due to the electronically deficient and coordinating nature of the substrate. Key areas to investigate include:

  • Catalyst Inactivity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the strong C-Cl bond.[2] A more active system is required.

  • Catalyst Inhibition: The pyridine nitrogen and the 2-amino group can bind to the palladium center, inhibiting its catalytic activity.[1] Using bulky ligands can mitigate this issue.

  • Ineffective Base: The base is crucial for the transmetalation step.[2] Weak or poorly soluble bases may not be effective.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond of the boronic acid) and reductive dehalogenation of your starting material can compete with the desired coupling.[1][2]

Q2: What are the recommended starting catalyst systems for the Suzuki-Miyaura coupling of this substrate?

A2: Highly active catalyst systems are necessary. While specific data for this exact molecule is sparse, literature on similar electron-deficient chloropyridines suggests the following conditions are a strong starting point.[2][3][4]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, or RuPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O, Toluene, or DMF80-120Buchwald ligands are highly effective for activating C-Cl bonds.[2]
PdCl₂(dppf)(none)K₂CO₃ or K₃PO₄DMF or 1,4-Dioxane100-120A common and often effective system, but may be less active than Buchwald systems.
Pd(PPh₃)₄(none)K₂CO₃ or Na₂CO₃Toluene/H₂O or DMF100-120Generally considered a low-activity catalyst for chloropyridines; use as a baseline.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to a typical concentration of 0.1-0.5 M.[4]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Frequently Asked Questions & Troubleshooting

Q1: I am observing low yields in my Buchwald-Hartwig amination. What should I investigate?

A1: Similar to the Suzuki reaction, low yields are often due to catalyst choice and reaction conditions.

  • Ligand Choice: The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5][6]

  • Base Strength: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS is typically required. Weaker bases like K₂CO₃ are often insufficient.[3]

  • Substrate Interference: The 2-amino group on the pyridine ring can potentially compete as a nucleophile, though this is less likely than catalyst inhibition. If diarylation is observed, reducing the amount of the coupling amine may help.

Q2: Which catalyst systems are recommended for C-N coupling with this substrate?

A2: Fourth-generation Buchwald ligands have shown high efficacy in coupling amines with challenging aryl chlorides.[7]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos, RuPhos, or XantphosNaOt-Bu or LiHMDSToluene or THF (anhydrous)80-110BrettPhos is particularly effective for the monoarylation of primary amines.[7]
G3 or G4 Buchwald Precatalysts(Integrated)K₃PO₄ or Cs₂CO₃t-BuOH or Toluene80-110Air-stable precatalysts that offer high reactivity and reproducibility.
General Experimental Protocol: Buchwald-Hartwig Amination

This protocol requires strict anhydrous and oxygen-free conditions.

  • Setup (Glovebox): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., RuPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5 eq.) to a dry reaction vial.

  • Catalyst Activation: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.

  • Reagent Addition: Add this compound (1.0 eq.) and the coupling amine (1.2 eq.).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling (C-C Bond Formation)

Frequently Asked questions & Troubleshooting

Q1: What are the critical parameters for a Sonogashira coupling with this compound?

A1: The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

  • Copper Co-catalyst: CuI is commonly used, but it can promote undesirable homocoupling of the terminal alkyne (Glaser coupling). Ensure conditions are strictly anaerobic to minimize this.[8]

  • Copper-Free Conditions: To avoid homocoupling, copper-free protocols have been developed. These often require a stronger base or a more active palladium catalyst system.[9]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as the solvent.[8]

Q2: What catalyst systems are recommended for this transformation?

A2: The coupling of aryl chlorides in Sonogashira reactions is challenging and requires robust catalysts.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Notes
PdCl₂(PPh₃)₂CuI (1-5 mol%)Et₃N or i-Pr₂NHTHF or DMF60-100The classical Sonogashira conditions. May require elevated temperatures for a C-Cl bond.
Pd(PPh₃)₄CuI (1-5 mol%)Et₃NToluene80-110An alternative palladium source for the classical system.
PdCl₂(PPh₃)₂(none)TBAF(none, neat)80-100A copper- and amine-free method that can be effective for aryl chlorides.[9]
General Experimental Protocol: Sonogashira Coupling
  • Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (60-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with aqueous NH₄Cl to remove copper salts. Dry the organic layer and purify by column chromatography.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in tetrahydropyrimidine synthesis, particularly via the Biginelli reaction?

Low yields in tetrahydropyrimidine synthesis, especially through the widely used Biginelli multicomponent reaction, can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[1][2]

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial. In the absence of a suitable catalyst, product formation can be difficult, leading to poor yields.[3] While classic methods use strong acids like HCl, these can sometimes lead to side reactions.[1][2]

  • Formation of Byproducts: A significant side reaction is the formation of Hantzsch-type 1,4-dihydropyridines, which competes with the desired Biginelli pathway, especially at higher temperatures.[4]

  • Incomplete Cyclization: The reaction may stall after the initial condensation steps, failing to form the final heterocyclic ring, which can be due to insufficient activation or steric hindrance.[4]

  • Purity of Reactants: The presence of impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to unwanted side reactions.[2]

  • Difficult Product Purification: The polarity of tetrahydropyrimidine products can make them difficult to isolate from the reaction mixture and polar byproducts, leading to apparent low yields after purification.[5]

Q2: How does the choice of catalyst affect the synthesis of tetrahydropyrimidines?

The catalyst plays a pivotal role in the Biginelli reaction by activating the reactants and facilitating the key condensation and cyclization steps.[3] The choice of catalyst can influence reaction rate, yield, and even the chemoselectivity of the reaction.

  • Brønsted Acids: Traditional methods often employ strong Brønsted acids like HCl or H₂SO₄.[6] However, these can be harsh and may promote side reactions.[1]

  • Lewis Acids: A wide range of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃) have been shown to be effective catalysts, often providing higher yields under milder conditions compared to Brønsted acids.[2][5][7]

  • Heterogeneous Catalysts: Solid acid catalysts are also used, which can simplify the workup and purification process as they can be easily filtered off.

  • Organocatalysts: Certain organic molecules can also catalyze the Biginelli reaction, offering an alternative to metal-based catalysts.

The optimal catalyst often depends on the specific substrates being used. Therefore, screening different types of catalysts may be necessary to achieve the best results for a particular synthesis.[2]

Q3: What is the Hantzsch dihydropyridine byproduct and how can its formation be minimized?

The Hantzsch dihydropyridine is a common fluorescent byproduct in the Biginelli reaction.[4] It arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[4]

To minimize the formation of this byproduct, consider the following strategies:

  • Control Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]

  • Order of Reagent Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation with Unreacted Starting Materials

If you observe a significant amount of unreacted starting materials, it indicates that the reaction is not proceeding efficiently.

Troubleshooting Workflow for Low Conversion

G start Low Conversion: Unreacted Starting Materials catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst is active sub_catalyst1 Increase catalyst loading catalyst->sub_catalyst1 sub_catalyst2 Try a different catalyst (e.g., Lewis Acid) catalyst->sub_catalyst2 purity Verify Reagent Purity conditions->purity Conditions optimized sub_conditions1 Increase temperature conditions->sub_conditions1 sub_conditions2 Prolong reaction time conditions->sub_conditions2 sub_conditions3 Screen different solvents conditions->sub_conditions3 stoichiometry Confirm Stoichiometry purity->stoichiometry Reagents are pure sub_purity Purify starting materials before use purity->sub_purity sub_stoichiometry Ensure correct molar ratios (slight excess of urea/thiourea) stoichiometry->sub_stoichiometry

Caption: Troubleshooting workflow for low reaction conversion.

Possible Causes and Solutions:

  • Inactive or Insufficient Catalyst: The catalyst may be deactivated or used in too small an amount.[2]

    • Solution: Increase the catalyst loading or try a more active catalyst. For instance, switching from a mild Brønsted acid to a stronger Lewis acid like Yb(OTf)₃ can improve yields.[5]

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC.[4]

  • Inappropriate Solvent: The chosen solvent may not be ideal for the solubility of reactants or for the reaction mechanism.[4]

    • Solution: Experiment with different solvents. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to be effective.[2]

  • Impure Reactants: Impurities in the starting materials can inhibit the reaction.[2]

    • Solution: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Recrystallize or distill starting materials if necessary.

Issue 2: Formation of Multiple Products or Significant Byproducts

The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired compound.[8]

Reaction Pathway Competition

G Reactants Aldehyde + β-Ketoester + Urea/Ammonia Biginelli_Pathway Biginelli Pathway Reactants->Biginelli_Pathway Favorable Conditions Hantzsch_Pathway Hantzsch Pathway Reactants->Hantzsch_Pathway High Temp. Ammonia THPM Desired Tetrahydropyrimidine Biginelli_Pathway->THPM DHP Hantzsch 1,4-Dihydropyridine (Byproduct) Hantzsch_Pathway->DHP

Caption: Competing reaction pathways in tetrahydropyrimidine synthesis.

Possible Causes and Solutions:

  • High Reaction Temperature: As mentioned, elevated temperatures can promote the formation of Hantzsch dihydropyridine byproducts.[4]

    • Solution: Lower the reaction temperature and monitor the reaction progress over a longer period.

  • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation under acidic conditions.[2]

    • Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. A milder catalyst might also be beneficial.[5]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to various side reactions.[8]

    • Solution: Carefully control the stoichiometry. A slight excess of the urea or β-dicarbonyl component may sometimes be beneficial.[1][5]

Issue 3: Difficulty in Product Purification

Even with a good crude yield, challenges in purification can lead to a low final yield.

Possible Causes and Solutions:

  • High Polarity of the Product: The presence of multiple nitrogen and carbonyl groups can make the product highly polar and difficult to separate from polar byproducts or starting materials.[5]

    • Solution: Use mixed solvent systems for column chromatography (e.g., dichloromethane/methanol gradients).[5] Recrystallization from a suitable solvent system can also be a very effective purification method.[4]

  • Product is Water-Soluble: For some tetrahydropyrimidines, high water solubility can lead to significant loss during aqueous workups.[9]

    • Solution: Minimize or avoid water washes if possible. Extraction with a more polar organic solvent might be necessary. Alternatively, consider purification methods that do not involve an aqueous workup, such as column chromatography on neutral alumina.[9]

  • Formation of Tar-like Substances: At high temperatures, polymerization or degradation of reactants or intermediates can lead to the formation of tars.[5]

    • Solution: Optimize the reaction temperature, potentially running the reaction at a lower temperature for a longer duration to minimize byproduct formation.[5]

Data and Protocols

Table 1: Influence of Catalyst on the Yield of a Representative Biginelli Reaction
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl (catalytic)EthanolReflux450-65
Yb(OTf)₃ (10)Acetonitrile80285-95
InCl₃ (15)THF65380-90
No CatalystEthanolReflux24<20

Note: Yields are representative and can vary significantly based on the specific substrates used.

General Experimental Protocol for Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2-1.5 mmol).[9]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) followed by the catalyst (e.g., a catalytic amount of HCl or 10 mol% of a Lewis acid).[4]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60°C or reflux).[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate).[4]

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the reaction mixture to room temperature.[4] If a solid product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.[4] If no solid forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Experimental Workflow

G start Start mix Mix Aldehyde, β-Ketoester, Urea start->mix add Add Solvent & Catalyst mix->add react Heat & Stir add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter or Evaporate monitor->workup Complete purify Recrystallize or Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Biginelli reaction.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Substituted Pyridines: Focus on 6-Chloro-4-(trifluoromethyl)pyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, adapted from established protocols for similar pyridine derivatives.[1]

Sample Preparation:

  • For ¹H NMR: Dissolve 5-10 mg of the analytical sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • For ¹³C NMR: A more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the chemical shift reference to 0 ppm.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1]

¹H NMR Acquisition Parameters: [1]

  • Pulse Program: Standard single-pulse (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters: [1]

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: ≥1024, depending on the sample concentration.

Comparative Spectral Data

The following table summarizes the available ¹H and predicted ¹³C NMR spectral data for 2-Amino-4-(trifluoromethyl)pyridine, a close structural analog of the target compound. Data for 2-Amino-6-chloropyridine is also included to illustrate the effect of the chloro substituent in the absence of the trifluoromethyl group.

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
6-Chloro-4-(trifluoromethyl)pyridin-2-amine ¹HData not available----
¹³CData not available----
2-Amino-4-(trifluoromethyl)pyridine [1]¹H8.21d5.6H-6CDCl₃
6.82dd5.2, 1.2H-5
6.68s-H-3
4.71br s--NH₂
¹³C~160 (Predicted)s-C-2 (C-NH₂)CDCl₃
~152 (Predicted)s-C-6
~138 (Predicted)q~35C-4 (C-CF₃)
~123 (Predicted)q~272CF₃
~108 (Predicted)s-C-5
~105 (Predicted)s-C-3
2-Amino-6-chloropyridine ¹HData not available----
¹³CData not available----

Note: The predicted ¹³C NMR data for 2-Amino-4-(trifluoromethyl)pyridine are estimations based on data from structurally related compounds and established NMR principles, as experimental data was not available in the cited source.[1]

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized batch of a substituted pyridine derivative.

Workflow for Spectroscopic Characterization of a Pyridine Derivative cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spec_interp Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) data_proc->spec_interp struct_elucid Structure Elucidation spec_interp->struct_elucid comp_analysis Comparison with Analogs and Predicted Spectra struct_elucid->comp_analysis final_report Final Characterization Report comp_analysis->final_report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a pyridine derivative.

References

Navigating the Mass Spectrometric Landscape of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel chemical entities is paramount for structural elucidation, purity assessment, and metabolic profiling. This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine and its derivatives, supported by experimental data from a closely related isomer and predictive fragmentation pathways.

This guide will delve into the expected fragmentation patterns, experimental considerations for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a comparative analysis to aid in the identification and characterization of this important class of compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the parent compound is essential for developing appropriate analytical methodologies.

PropertyValueSource
CAS Number 34486-23-2[1][2]
Molecular Formula C₆H₄ClF₃N₂[1][2]
Molecular Weight 196.56 g/mol [1]
Monoisotopic Mass 196.0015103 Da[1]

Mass Spectrometry Analysis: A Comparative Approach

Experimental Protocol: GC-MS Analysis of a Chloro-(trifluoromethyl)pyridin-2-amine Isomer

The following is a representative experimental protocol for the GC-MS analysis of a chloro-(trifluoromethyl)pyridin-2-amine isomer, based on typical analytical conditions for such compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Mode: Full scan

Mass Spectral Data for 3-Chloro-5-(trifluoromethyl)-2-pyridinamine

The following table summarizes the key mass spectral data for 3-Chloro-5-(trifluoromethyl)-2-pyridinamine, as found in the NIST library.[3]

m/zRelative IntensityProposed Fragment IonFragment Structure
196High[M]⁺˙ (Molecular Ion)C₆H₄ClF₃N₂⁺˙
198Moderate[M+2]⁺˙ (Isotope Peak)C₆H₄³⁷ClF₃N₂⁺˙
161Moderate[M-Cl]⁺C₆H₄F₃N₂⁺
141Moderate[M-CF₃+H]⁺˙C₅H₄ClN₂⁺˙

Predicted Fragmentation Pathway of this compound

Based on established fragmentation rules for aromatic amines, halogenated compounds, and trifluoromethyl-substituted rings, a predicted fragmentation pathway for this compound can be proposed. The initial ionization will likely involve the removal of a lone pair electron from one of the nitrogen atoms.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 196/198 C₆H₄ClF₃N₂⁺˙ F1 [M-Cl]⁺ m/z 161 M->F1 -Cl F2 [M-HCN]⁺˙ m/z 169/171 M->F2 -HCN F3 [M-CF₃]⁺ m/z 127/129 M->F3 -CF₃ F4 [C₅H₃FN₂]⁺ m/z 122 F2->F4 -Cl, -F

Caption: Predicted Fragmentation Pathway of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a general workflow for the mass spectrometric analysis of a small molecule like this compound and its derivatives.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis SP1 Standard/Sample Weighing SP2 Dissolution in Volatile Solvent SP1->SP2 SP3 Dilution to Working Concentration SP2->SP3 IA1 Injection into GC-MS or LC-MS SP3->IA1 IA2 Chromatographic Separation IA1->IA2 IA3 Ionization (e.g., EI, ESI) IA2->IA3 IA4 Mass Analysis (Full Scan / MS/MS) IA3->IA4 DA1 Total Ion Chromatogram (TIC) Review IA4->DA1 DA2 Mass Spectrum Extraction DA1->DA2 DA3 Library Search / Manual Interpretation DA2->DA3 DA4 Structural Elucidation DA3->DA4

Caption: General Workflow for Mass Spectrometry Analysis of Small Molecules.

Comparative Analysis of Derivatives

To illustrate the utility of mass spectrometry in distinguishing between closely related structures, the following table compares the expected key mass spectral features of this compound, its 3,5-isomer, and a hypothetical N-acetylated derivative.

CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (m/z)Key Expected Fragment Ions (m/z)
This compound C₆H₄ClF₃N₂196.56196/198161 ([M-Cl]⁺), 169 ([M-HCN]⁺˙), 127 ([M-CF₃]⁺)
3-Chloro-5-(trifluoromethyl)-2-pyridinamine C₆H₄ClF₃N₂196.56196/198161 ([M-Cl]⁺), 141 ([M-CF₃+H]⁺˙)
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetamide C₈H₆ClF₃N₂O238.59238/240196 ([M-CH₂CO]⁺˙), 161 ([M-CH₂CO-Cl]⁺)

This comparative data highlights how subtle changes in molecular structure, such as isomerism or the addition of a functional group, lead to distinct and predictable changes in the mass spectrum, enabling confident identification.

References

Navigating the Reactivity Landscape of Halopyridines: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. This guide provides a comprehensive comparison of the reactivity of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine with other common halopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inclusion of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the pyridine ring of this compound creates a unique electronic environment that significantly influences its reactivity profile.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F. The weaker the carbon-halogen bond, the more readily the oxidative addition step—often the rate-determining step in the catalytic cycle—proceeds. Consequently, chloro-pyridines are typically the least reactive among the common halo-pyridines and often necessitate more robust catalytic systems, higher reaction temperatures, and longer reaction times to achieve comparable yields to their bromo- or iodo- counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The following table summarizes the comparative reactivity of this compound and other halopyridines in this reaction.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001885
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80292
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME80195

Note: Specific experimental data for the Suzuki coupling of this compound with phenylboronic acid was not found in the searched literature. The conditions listed are hypothetical based on typical procedures for related compounds.

The electron-withdrawing nature of the trifluoromethyl group at the 4-position of this compound is expected to increase the electrophilicity of the pyridine ring, potentially making the C-Cl bond more susceptible to oxidative addition compared to unsubstituted 2-chloropyridine. However, the presence of the electron-donating amino group at the 2-position may partially counteract this effect.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of halopyridines in this reaction also follows the general trend of I > Br > Cl.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11024Data not available
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene1002475
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80895
2-IodopyridineAnilinePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene100498

Note: Specific experimental data for the Buchwald-Hartwig amination of this compound with aniline was not found in the searched literature. The conditions listed are hypothetical based on typical procedures for related compounds.

For the Buchwald-Hartwig amination, the electronic effects of the substituents on this compound are likely to play a complex role. While the trifluoromethyl group enhances the electrophilicity of the ring, the amino group can potentially coordinate to the palladium catalyst, which could either inhibit or facilitate the reaction depending on the specific ligand and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly sensitive to the identity of the halogen, with chlorides being significantly less reactive than bromides and iodides.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10024Data not available
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1001240
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene70685
2-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25295

Note: Specific experimental data for the Sonogashira coupling of this compound with phenylacetylene was not found in the searched literature. The conditions listed are hypothetical based on typical procedures for related compounds.

In Sonogashira couplings, the lower reactivity of the C-Cl bond in this compound will likely necessitate the use of higher temperatures, longer reaction times, and potentially more specialized catalyst systems to achieve satisfactory yields.

Experimental Protocols

Detailed experimental protocols for the three major cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a suitable solvent (e.g., toluene/H₂O 4:1, 5 mL). The vessel is sealed and the mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the ligand (e.g., Xantphos, 0.05 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The halopyridine (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and the reaction mixture is heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the halopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or Et₃N, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol). The reaction vessel is sealed and the mixture is degassed and backfilled with an inert gas. The reaction is then stirred at the desired temperature for the specified time. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams outline the catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 R-R'

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Halopyridine, Coupling Partner, Base Add Catalyst Add Pd Catalyst & Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Heat & Stir Heat to Desired Temperature & Stir Inert Atmosphere->Heat & Stir Monitor Progress Monitor by TLC/GC/LC-MS Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extract with Organic Solvent Quench Reaction->Extraction Drying & Concentration Dry & Concentrate Extraction->Drying & Concentration Purification Purify by Column Chromatography Drying & Concentration->Purification

Caption: A general experimental workflow for a typical cross-coupling reaction.

Conclusion

While specific experimental data for the cross-coupling reactions of this compound remains elusive in the readily available literature, this guide provides a comparative framework based on the established reactivity trends of halopyridines. The unique electronic properties of this compound suggest that while it will likely be less reactive than its bromo- and iodo-analogs, its reactivity may be enhanced compared to simple chloropyridines due to the presence of the electron-withdrawing trifluoromethyl group. Researchers and drug development professionals should consider these factors when designing synthetic routes and should anticipate the need for more forcing conditions and specialized catalyst systems to achieve optimal results with this and other challenging chloropyridine substrates.

Navigating the In Vitro Landscape of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the in vitro biological activity of compounds derived from the 6-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold and its close structural isomers. While specific data for derivatives of this compound remains limited in publicly accessible literature, extensive research on the isomeric 4-(trifluoromethyl)pyridin-2-amine core offers a valuable proxy for predicting biological activity and guiding future research.

A noteworthy example is the potent pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib), which is derived from 4-(trifluoromethyl)pyridin-2-amine.[1][2] This compound demonstrates the significant potential of this chemical class in oncology. The strategic incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2]

Comparative In Vitro Kinase Inhibitory Activity

The primary focus of this guide is the in vitro activity of PQR309 against key enzymes in the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[1][2]

CompoundTargetIn Vitro Kᵢ (nM)Cellular IC₅₀ (A2058 Melanoma Cells, nM)Cellular IC₅₀ (SKOV3 Ovarian Cancer Cells, nM)
PQR309 (Bimiralisib) PI3Kα173325
mTOR6130333654

Data sourced from literature.[1][2]

Signaling Pathway Inhibition

PQR309 effectively inhibits the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT then modulates a host of downstream effectors, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. PQR309's dual inhibition of both PI3K and mTOR provides a comprehensive blockade of this critical cancer-promoting pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PQR309 PQR309 PQR309->PI3K inhibits mTORC1 mTORC1 PQR309->mTORC1 inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/mTOR Signaling Pathway and Inhibition by PQR309.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

The inhibitory activity of compounds against PI3Kα and mTOR can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.[1][2]

Principle: This assay measures the inhibition of kinase activity by detecting the amount of phosphorylated product formed. A europium-labeled antibody specific to the phosphorylated product and a fluorescent tracer that binds to the kinase are used. When the product is not phosphorylated, excitation of the europium donor results in energy transfer to the tracer, producing a FRET signal. The presence of an active kinase leads to phosphorylation of the substrate, preventing antibody binding and disrupting FRET.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35). Dilute the kinase and the substrate in the assay buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the europium-labeled antibody and fluorescent tracer. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, exciting at 340 nm and measuring emissions at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, Compound) start->prep reaction Perform Kinase Reaction (Incubate with ATP) prep->reaction detection Add Detection Mix (Antibody, Tracer, EDTA) reaction->detection read Read Plate (TR-FRET) detection->read analysis Data Analysis (Calculate IC50/Ki) read->analysis end End analysis->end

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Directions

The data presented for PQR309, a derivative of the isomeric 4-(trifluoromethyl)pyridin-2-amine, strongly suggests that the this compound scaffold holds significant promise for the development of potent kinase inhibitors. The presence of the chloro and trifluoromethyl groups offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro screening of a library of compounds directly derived from this compound. This will allow for a direct comparison with PQR309 and other established kinase inhibitors, and will help to elucidate the structure-activity relationship for this promising class of compounds. Such studies are essential to fully unlock the therapeutic potential of this chemical scaffold.

References

A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Traditional vs. a Novel Multicomponent Approach

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethylpyridines are crucial building blocks in the development of modern pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comparative analysis of two established synthetic routes against a newer, multicomponent pathway for the synthesis of trifluoromethylpyridines, offering researchers, scientists, and drug development professionals a detailed examination of their methodologies and performance metrics.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the three synthetic pathways, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterTraditional Pathway 1: Chlorination/FluorinationTraditional Pathway 2: CyclocondensationNew Pathway: Multicomponent Kröhnke-type Reaction
Starting Materials 3-Picoline, Chlorine, Fluorinating agent (e.g., HF)1,1,1-trifluoro-4-alkoxy-3-buten-2-one, ChloroacetonitrileSubstituted chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate
Key Reagents N-oxidation agents, Chlorinating agents (e.g., Benzoyl chloride, Cl2), Fluorinating agents (e.g., KF)Zinc powder, Trimethylchlorosilane, Concentrated HClAmmonium acetate, Solvent (e.g., acetic acid)
Reaction Steps 3-42 (one-pot variation exists)1 (one-pot)
Reaction Time Multi-day synthesis~5 hours0.5 - 6 hours
Overall Yield Moderate (e.g., ~56% for a key intermediate)[1]High (e.g., 80% for 2-hydroxy-4-trifluoromethylpyridine)Good to excellent (up to 95% for some analogues)
Reaction Conditions High temperatures, potentially hazardous reagents (HF)Reflux conditionsConventional heating (reflux) or microwave irradiation
Substrate Scope Primarily for specific isomers based on the starting picolineDependent on the availability of trifluoromethyl-containing building blocksBroad, with a wide range of substituted chalcones applicable

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows of the compared synthetic routes.

traditional_pathway_1 cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination of Pyridine Ring cluster_2 Step 3: Side-Chain Chlorination cluster_3 Step 4: Fluorination picoline 3-Picoline n_oxide 3-Picoline-N-oxide picoline->n_oxide Oxidizing agent chloro_picoline 2-Chloro-5-methylpyridine n_oxide->chloro_picoline Benzoyl chloride trichloromethyl 2-Chloro-5-(trichloromethyl)pyridine chloro_picoline->trichloromethyl Cl2, Initiator final_product 2-Chloro-5-(trifluoromethyl)pyridine trichloromethyl->final_product Fluorinating agent (e.g., KF)

Traditional Pathway 1: Chlorination/Fluorination.

traditional_pathway_2 cluster_0 Step 1: Reductive Cyclization Precursor Formation cluster_1 Step 2: Hydrolysis and Cyclization building_block 1,1,1-trifluoro-4-alkoxy-3-buten-2-one intermediate Reaction Intermediate building_block->intermediate chloroacetonitrile Chloroacetonitrile chloroacetonitrile->intermediate activated_zinc Activated Zinc activated_zinc->intermediate final_product 2-Hydroxy-4-(trifluoromethyl)pyridine intermediate->final_product Conc. HCl, Reflux new_pathway cluster_0 One-Pot Multicomponent Reaction chalcone Substituted Chalcone final_product 2,4,6-Trisubstituted Trifluoromethylpyridine chalcone->final_product pyridinium_salt 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide pyridinium_salt->final_product nh4oac Ammonium Acetate nh4oac->final_product

References

A Researcher's Guide to Purity Assessment of Synthesized 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in the synthesis of pharmaceuticals and agrochemicals. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The unique structure of this compound, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. However, the synthesis of this compound can introduce various impurities, including starting materials, byproducts, and reagents. Therefore, rigorous purity assessment is crucial to ensure the quality and reliability of downstream applications.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Analytical TechniquePrincipleAdvantagesLimitationsTypical Purity Range (%)
HPLC Separation based on polarityHigh sensitivity, robust for routine analysis, suitable for non-volatile compounds.Requires a reference standard for accurate quantification, may not detect impurities without a UV chromophore.98.0 - 99.9
GC-MS Separation based on volatility and mass-to-charge ratioExcellent for volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.97.5 - 99.8
qNMR Quantification based on the integral of NMR signals relative to a certified internal standardProvides a direct, absolute measure of purity without the need for a specific reference standard of the analyte, highly accurate and precise.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.98.5 - 99.9+

Comparison with Structural Alternatives

In drug discovery and development, the selection of a building block is a critical decision. The following table compares key physicochemical and reactivity data for this compound and its common alternatives. This data is crucial for predicting a compound's behavior in biological systems and its suitability for various chemical transformations.[1]

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
This compound Data not availableData not availableData not availableData not available
2-Amino-4-(trifluoromethyl)pyridine2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595

Key Observations:

  • Basicity (pKa): The electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen compared to less fluorinated or non-fluorinated analogs. This can be advantageous in avoiding off-target interactions.[1]

  • Lipophilicity (logP): The trifluoromethyl group imparts a high degree of lipophilicity. Alternatives like the difluoromethyl or cyano-substituted pyridines offer a means to reduce lipophilicity, which can be beneficial for optimizing solubility and pharmacokinetic properties.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally stable, and the CF3 group can shield adjacent positions from metabolic attack, leading to higher metabolic stability.[1]

  • Reactivity: In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the choice of substituent influences the electronic properties of the pyridine ring and can affect reaction efficiency. Chloro and cyano-substituted analogs often exhibit higher yields.[1]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 30:70 (Acetonitrile:Water) with a linear gradient to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions (Typical):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition (Typical ¹H qNMR):

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

For ¹⁹F qNMR, a similar principle applies, using a fluorine-containing internal standard.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Decision Synthesis Synthesis of 6-Chloro-4- (trifluoromethyl)pyridin-2-amine Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Purified Purified Product Purification->Purified HPLC HPLC Analysis (Relative Purity) Purified->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purified->GCMS qNMR qNMR Analysis (Absolute Purity) Purified->qNMR Decision Purity Meets Specification? HPLC->Decision GCMS->Decision qNMR->Decision Pass Proceed to Next Step Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification

Caption: Workflow for the synthesis and purity assessment of this compound.

Potential Impurities in Synthesis

Understanding the synthesis route is key to identifying potential impurities. A common route to 2-aminopyridines involves the amination of a corresponding chloropyridine. For this compound, potential impurities could include:

  • Starting materials: Unreacted 2,6-dichloro-4-(trifluoromethyl)pyridine.

  • Isomeric byproducts: Formation of other positional isomers.

  • Over-reaction products: Diamination products.

  • Residual solvents: Solvents used in the reaction and purification steps.

  • Reagents: Residual aminating agents or catalysts.

The following diagram illustrates a potential synthetic pathway and highlights where impurities might arise.

Synthesis_and_Impurities SM 2,6-Dichloro-4- (trifluoromethyl)pyridine (Starting Material) Product 6-Chloro-4-(trifluoromethyl) -pyridin-2-amine (Desired Product) SM->Product Amination Reagent Aminating Agent (e.g., NH3) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Potential Impurity Impurity2 Isomeric Byproducts Product->Impurity2 Potential Impurity Impurity3 Over-reaction Products (e.g., Diamination) Product->Impurity3 Potential Impurity

Caption: Potential impurities arising from the synthesis of this compound.

As this compound is a chemical intermediate, it is not typically directly involved in biological signaling pathways. Its role is to be incorporated into larger molecules which may then interact with specific biological targets. Therefore, a signaling pathway diagram for this compound itself is not applicable.

By employing a combination of these analytical techniques and being aware of potential impurities, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and success of their research and development endeavors.

References

Unveiling the Antibacterial Potential of 6-Chloro-pyridin-2-yl-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological efficacy of novel 6-chloro-pyridin-2-yl-amine derivatives reveals their promising potential as antibacterial agents. This guide synthesizes the available experimental data, offering a clear comparison of their activity against a panel of pathogenic bacterial strains and detailing the methodologies employed in their evaluation.

Researchers have synthesized a series of Schiff base derivatives of 6-chloro-pyridin-2-yl-amine by reacting 2-amino-6-chloropyridine with various substituted aromatic aldehydes.[1] These compounds have been systematically screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating a range of efficacy. This guide will delve into the quantitative data from these studies, providing a comparative analysis of the most potent derivatives.

Comparative Antibacterial Efficacy

The antibacterial activity of the synthesized 6-chloro-pyridin-2-yl-amine derivatives was evaluated against four pathogenic bacterial strains: Bacillus subtilis (MTCC 121) and Staphylococcus aureus (MTCC 7443) as representatives of Gram-positive bacteria, and Xanthomonas campestris (MTCC 7908) and Escherichia coli (MTCC 7410) as representatives of Gram-negative bacteria.[1] The efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The results, summarized in the table below, highlight that several derivatives exhibit significant antibacterial activity. Notably, compounds 3a , 3f , and 3h demonstrated the most potent activity against the tested strains.[1]

CompoundDerivative Structure (Substituent on Benzylidene)MIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. X. campestrisMIC (µg/mL) vs. E. coli
3a 4-Hydroxy-3-methoxy10152525
3b Indole-3-yl20253030
3c 4-Dimethylamino15202530
3d 4-Chloro20253035
3e 4-Nitro25303540
3f 2,4-Dichloro10152025
3g 3,4,5-Trimethoxy20253035
3h 2-Hydroxy-1-naphthyl10101520
Ciprofloxacin (Standard)551010

Experimental Protocols

The determination of the antibacterial efficacy of the 6-chloro-pyridin-2-yl-amine derivatives was conducted using the agar well diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC) for the most active compounds.

Agar Well Diffusion Assay

The antibacterial activity was initially screened using the agar well diffusion method.[1] In this technique, nutrient agar plates were uniformly seeded with the test bacterial cultures. Wells of 6 mm diameter were then punched into the agar and filled with a 100 µL solution of the test compounds (1 mg/mL in DMSO). The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to assess the antibacterial activity. Ciprofloxacin (1 mg/mL) was used as a standard positive control, and DMSO was used as a negative control.

Minimum Inhibitory Concentration (MIC) Determination

For the compounds that showed significant activity in the agar well diffusion assay, the MIC was determined using a serial dilution method.[1] A stock solution of each compound was prepared and serially diluted in nutrient broth to obtain a range of concentrations. The bacterial inoculum was then added to each dilution. The tubes were incubated at 37°C for 24 hours. The MIC was recorded as the lowest concentration of the compound at which there was no visible turbidity or growth of the bacteria.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_mic MIC Determination start 2-Amino-6-chloropyridine + Substituted Aromatic Aldehydes reaction Schiff Base Condensation start->reaction product 6-Chloro-pyridin-2-yl-amine Derivatives (3a-h) reaction->product prep_plates Prepare Seeded Agar Plates product->prep_plates Test Compounds add_compounds Add Test Compounds to Wells prep_plates->add_compounds incubation Incubate at 37°C for 24h add_compounds->incubation measure_zones Measure Zone of Inhibition incubation->measure_zones serial_dilution Serial Dilution of Compounds measure_zones->serial_dilution Active Compounds inoculation Inoculate with Bacterial Culture serial_dilution->inoculation incubation_mic Incubate at 37°C for 24h inoculation->incubation_mic determine_mic Determine Lowest Concentration with No Growth incubation_mic->determine_mic

Experimental workflow for evaluating the antibacterial efficacy.

Structure-Activity Relationship Insights

The variation in antibacterial activity among the different derivatives can be attributed to the nature and position of the substituents on the aromatic ring. The potent activity of compounds 3a , 3f , and 3h suggests that the presence of hydroxyl, methoxy, and chloro groups, as well as a naphthyl moiety, enhances the antibacterial efficacy.[1] Specifically, the di-chloro substituted derivative (3f ) and the hydroxyl-naphthyl derivative (3h ) displayed broad-spectrum activity against all tested strains. The presence of electron-withdrawing groups like nitro (3e ) and chloro (3d ) also conferred moderate activity. Further quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the precise molecular features governing the antibacterial potency of these derivatives.

References

Structure-Activity Relationship (SAR) Studies of 6-(Trifluoromethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of parent compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(trifluoromethyl)pyrimidine derivatives across various therapeutic targets, supported by experimental data and detailed protocols.

I. As Toll-like Receptor 8 (TLR8) Antagonists

Derivatives of 6-(trifluoromethyl)pyrimidine have been identified as potent modulators of Toll-like receptor 8 (TLR8), a key player in the innate immune system. Overactivation of TLR8 is associated with autoimmune diseases, making its antagonists promising therapeutic agents.

Quantitative Data Summary
Compound IDModificationsIC50 (µM)Cell LineReference
Series 1 2-methylsulfonyl, 4-(para-hydroxy/hydroxymethyl benzylamine)6.2HEK293[1]
Compound 14 2-phenyl, 4-(2-(4-(hydroxymethyl)phenyl)ethylamino)6.5HEK-Blue TLR8[2][3][4][5]
Compound 26 2-(pyrrol-2-yl), 4-(2-(4-(hydroxymethyl)phenyl)ethylamino)8.7HEK-Blue TLR8[2][3][4][5]
SAR Insights

The SAR studies reveal that the 6-trifluoromethyl group is a crucial structural element for TLR8 modulation.[1] Potent negative modulation of TLR8 is achieved with specific substitutions at the 2 and 4 positions of the pyrimidine ring. A methylsulfonyl group or a para-hydroxy/hydroxymethyl-substituted benzylamine at position 2 is essential for high potency.[1] Further optimization has shown that aryl or heteroaryl groups at the 2-position and substituted ethylamine chains at the 4-position can yield compounds with low micromolar TLR8 antagonistic activity.[2][3][4][5]

Experimental Protocol: TLR8 Antagonism Assay

This protocol is based on the use of HEK-Blue™ TLR8 cells, which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

1. Cell Culture:

  • Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine, 30 µg/mL blasticidin, and 100 µg/mL Zeocin™.

  • Maintain cells at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • The following day, treat the cells with various concentrations of the test compounds.

  • After a pre-incubation period (e.g., 1 hour), stimulate the cells with a TLR8 agonist (e.g., R848).

  • Incubate for an additional 16-24 hours.

3. Data Acquisition and Analysis:

  • Measure SEAP activity in the cell supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Read the absorbance at 620-655 nm.

  • Calculate the percent inhibition of TLR8 signaling for each compound concentration relative to the agonist-only control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Logical Relationship of TLR8 Antagonist SAR

TLR8_SAR cluster_R2 Position 2 Modifications cluster_R4 Position 4 Modifications Core 6-(Trifluoromethyl)pyrimidine Core R2 Position 2 Substitution Core->R2 R4 Position 4 Substitution Core->R4 Methylsulfonyl Methylsulfonyl R2->Methylsulfonyl Aryl/Heteroaryl Aryl/Heteroaryl R2->Aryl/Heteroaryl Substituted Benzylamine Substituted Benzylamine R4->Substituted Benzylamine Substituted Ethylamine Substituted Ethylamine R4->Substituted Ethylamine Activity TLR8 Antagonistic Activity Methylsulfonyl->Activity Potent Aryl/Heteroaryl->Activity Substituted Benzylamine->Activity Potent Substituted Ethylamine->Activity

Caption: Key structural modifications on the 6-(trifluoromethyl)pyrimidine core influencing TLR8 antagonism.

II. As Antifungal Agents

Certain 6-(trifluoromethyl)pyrimidine derivatives bearing an amide moiety have demonstrated significant antifungal properties against various plant pathogenic fungi.

Quantitative Data Summary
Compound IDModificationsTarget FungiEC50 (µg/mL)Reference
5o 2-methyl, 4-((3-(5-bromo-2-fluorobenzamido)phenyl)oxy)Phomopsis sp.10.5[6][7][8]
5u 2-methyl, 4-((3-(2,3,4-trimethoxybenzamido)phenyl)oxy)Rhizoctonia solani26.0[8]
Control PyrimethanilPhomopsis sp.32.1[6][7]
SAR Insights

For antifungal activity, the introduction of a substituted benzamide group via an oxygen linker at the 4-position of the pyrimidine ring is a key feature. The nature and position of substituents on the benzamide ring significantly influence the antifungal potency. For instance, compound 5o , with a 5-bromo-2-fluoro substitution on the benzamide ring, showed excellent activity against Phomopsis sp., superior to the commercial fungicide Pyrimethanil.[6][7]

Experimental Protocol: In Vitro Antifungal Activity Assay (Poison Plate Technique)

1. Preparation of Test Compounds and Media:

  • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Mix the stock solutions with molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Pour the mixture into sterile Petri dishes.

2. Fungal Inoculation:

  • Place a mycelial disc (e.g., 5 mm diameter) from a fresh culture of the target fungus onto the center of the PDA plate containing the test compound.

3. Incubation and Measurement:

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

  • Measure the diameter of the fungal colony on each plate.

4. Data Analysis:

  • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.

Experimental Workflow for Antifungal Screening

Antifungal_Workflow A Synthesize 6-(Trifluoromethyl)pyrimidine Amide Derivatives B Prepare Stock Solutions in DMSO A->B C Mix with Molten PDA to Final Concentration B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate at 25-28°C E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition and EC50 G->H

Caption: Workflow for the in vitro screening of antifungal activity using the poison plate technique.

III. As Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The 5-(trifluoromethyl)pyrimidine scaffold has been explored for the development of inhibitors against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer.

Quantitative Data Summary
Compound IDModificationsIC50 (µM) - EGFR KinaseIC50 (µM) - A549 CellsReference
9u 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-4-((2-(N-methylcarbamoyl)thiophen-3-yl)amino)0.0910.35[9]
SAR Insights

For EGFR inhibition, the 5-trifluoromethylpyrimidine core is typically substituted at the 2- and 4-positions with larger, functionalized aryl groups. Compound 9u , for instance, incorporates a substituted acrylamido-phenylamino group at position 2 and a thiophene-carboxamide group at position 4. This compound demonstrated potent inhibition of EGFR kinase and significant antiproliferative activity against the A549 lung cancer cell line.[9]

Experimental Protocol: EGFR Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay.

1. Reagents and Materials:

  • Recombinant human EGFR kinase.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • ATP and a suitable peptide or protein substrate.

  • Test compounds dissolved in DMSO.

  • 96- or 384-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Add the kinase buffer, substrate, and test compound at various concentrations to the wells of the plate.

  • Initiate the kinase reaction by adding a mixture of ATP and EGFR enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

3. Detection and Data Analysis:

  • Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which then produces a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of EGFR activity for each compound concentration.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

EGFR Inhibition Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 6-(Trifluoromethyl)pyrimidine Derivative Inhibitor->Dimer Inhibition

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a compound requiring stringent safety measures. Developed for researchers, scientists, and drug development professionals, this guide ensures the well-being of laboratory personnel and adherence to safety standards.

Immediate Safety and Operational Plan

Chemical Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.While specific breakthrough time data for this compound is unavailable, nitrile gloves offer good resistance to a variety of chemicals, including pyridines.[3] Double gloving provides an additional layer of protection against potential tears or rapid permeation.
Eye and Face Protection Tightly fitting safety goggles with side-shields are required.Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin and Body Protection A flame-retardant lab coat or impervious clothing should be worn.Prevents skin contact, which can cause irritation and dermal toxicity.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.Protects against inhalation, which can be harmful.[1]
Handling Procedures

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[4]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Safe Work Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory where this chemical is handled.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[4]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste in accordance with all federal, state, and local regulations.[5]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.

    • This compound is a halogenated organic compound and should be segregated with other similar chemical waste.[4]

  • Container Management:

    • Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • The container must be kept tightly closed when not in use.

  • Labeling:

    • The hazardous waste label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal via incineration or other approved methods.[6]

Quantitative Data

PropertyValue
Molecular Formula C₆H₄ClF₃N₂
Molecular Weight 196.56 g/mol
Hazard Statements H302, H312, H315, H319, H332
Signal Word Warning

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials and Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surface and Equipment handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.